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  • Product: Methyl 2-(3-iodophenyl)acetate
  • CAS: 502649-73-2

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of Methyl 2-(3-iodophenyl)acetate

Executive Summary Methyl 2-(3-iodophenyl)acetate is a critical intermediate in medicinal chemistry, particularly as a building block for cross-coupling reactions (Suzuki-Miyaura, Sonogashira) targeting the meta-position...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(3-iodophenyl)acetate is a critical intermediate in medicinal chemistry, particularly as a building block for cross-coupling reactions (Suzuki-Miyaura, Sonogashira) targeting the meta-position of the phenyl ring. Unlike para-isomers, the meta-iodo substitution pattern is difficult to access via direct electrophilic aromatic substitution due to directing group effects.

This guide outlines the most robust, field-proven synthetic pathway: the Nitrile Hydrolysis-Esterification Route , starting from commercially available 3-iodobenzyl bromide. This pathway is selected for its scalability, high regiochemical fidelity, and avoidance of expensive transition-metal catalysts in the early stages.

Retrosynthetic Analysis

The strategic disconnection relies on preserving the sensitive carbon-iodine bond while extending the carbon chain.

Retrosynthesis Target Methyl 2-(3-iodophenyl)acetate (Target) Acid 3-Iodophenylacetic Acid (Stable Intermediate) Target->Acid Fischer Esterification (MeOH, H+) Nitrile 3-Iodophenylacetonitrile (Precursor) Acid->Nitrile Hydrolysis (NaOH, H2O) Bromide 3-Iodobenzyl Bromide (Starting Material) Nitrile->Bromide Nucleophilic Substitution (NaCN, DMSO)

Figure 1: Retrosynthetic disconnection showing the preservation of the meta-iodo motif.

Primary Synthesis Pathway

Phase 1: Precursor Synthesis (Cyanation)

Objective: Convert 3-iodobenzyl bromide to 3-iodophenylacetonitrile. Rationale: Direct carbon chain extension via SN2 is superior to homologation of benzoic acids (Arndt-Eistert) for this substrate class.

  • Reagents: Sodium Cyanide (NaCN), DMSO (Dimethyl sulfoxide).

  • Mechanism: SN2 Nucleophilic Substitution.

Protocol:

  • Setup: In a fume hood equipped with a scrubber, dissolve 3-iodobenzyl bromide (1.0 equiv) in DMSO (5 vol).

  • Addition: Cautiously add NaCN (1.2 equiv). Note: The reaction is exothermic.

  • Reaction: Stir at 40°C for 3–5 hours. Monitor by TLC (Hexane/EtOAc 4:1) for disappearance of starting material.

  • Workup: Quench by pouring into water. Extract with Ethyl Acetate (3x). Wash organics with water and brine to remove DMSO.

  • Safety Critical: Aqueous waste contains cyanide. Treat with bleach (sodium hypochlorite) at pH >10 before disposal.

Phase 2: Hydrolysis to Acid

Objective: Convert nitrile to 3-iodophenylacetic acid. Rationale: Base-catalyzed hydrolysis is preferred over acid hydrolysis to prevent potential deiodination or side reactions at the benzylic position.

  • Reagents: NaOH (aq), Ethanol.

  • Conditions: Reflux.[1][2]

Protocol:

  • Dissolve the crude nitrile in Ethanol/Water (1:1).

  • Add NaOH (5.0 equiv).

  • Reflux for 4–6 hours until ammonia evolution ceases.

  • Isolation: Cool to room temperature. Wash with diethyl ether (removes unreacted organics). Acidify the aqueous layer to pH 2 with HCl.

  • Filtration: The product, 3-iodophenylacetic acid, precipitates as a white solid. Filter and dry.[2][3]

    • Yield Expectation: 80–90% (over 2 steps).

    • Melting Point: 127–131 °C [[1]].[4]

Phase 3: Esterification (The Target)

Objective: Synthesis of Methyl 2-(3-iodophenyl)acetate. Method Selection:

  • Method A (Fischer): Good for small scale, requires water removal (Dean-Stark or molecular sieves).

  • Method B (Acyl Chloride - Recommended): Uses Thionyl Chloride (SOCl₂). Irreversible, generates anhydrous HCl in situ, drives reaction to completion.

Recommended Protocol (Method B: Thionyl Chloride Mediated)

Causality: Thionyl chloride converts the acid to the highly reactive acid chloride, which reacts rapidly with methanol. The byproducts (SO₂ and HCl) are gases, simplifying purification.

Step-by-Step Workflow:

  • Activation: Charge 3-iodophenylacetic acid (10 g, 38 mmol) into a round-bottom flask.

  • Solvent: Add anhydrous Methanol (50 mL).

  • Reagent Addition: Cool to 0°C. Add Thionyl Chloride (1.5 equiv, 4.2 mL) dropwise over 20 minutes.

    • Observation: Vigorous gas evolution (HCl/SO₂).

  • Reaction: Allow to warm to room temperature and stir for 3 hours. Alternatively, reflux for 1 hour to ensure completion.

  • Workup: Concentrate the mixture under reduced pressure to remove excess methanol and volatiles.

  • Neutralization: Dissolve residue in Ethyl Acetate. Wash with saturated NaHCO₃ (to remove trace acid) and Brine.

  • Purification: Dry over MgSO₄, filter, and concentrate.

    • Result: Clear to pale yellow oil. If purity <98%, perform vacuum distillation or flash chromatography (Hexane/EtOAc 9:1).

Process Visualization & Logic

The following diagram illustrates the critical decision points and chemical logic for the esterification phase.

Workflow Start Start: 3-Iodophenylacetic Acid Reagent Add MeOH + SOCl2 (0°C -> RT) Start->Reagent Intermediate Intermediate: Acid Chloride Formation Reagent->Intermediate Activation Reaction Nucleophilic Acyl Substitution (Formation of Ester) Intermediate->Reaction -HCl, -SO2 Workup Evaporate Volatiles Wash w/ NaHCO3 Reaction->Workup Product Product: Methyl 2-(3-iodophenyl)acetate Workup->Product

Figure 2: Reaction workflow for the Thionyl Chloride mediated esterification.

Quality Control & Data Specifications

To ensure the integrity of the synthesized compound, compare results against these standard parameters.

ParameterSpecificationMethod
Appearance Colorless to pale yellow liquidVisual
Purity >98.0%HPLC / GC
1H NMR (CDCl₃) δ 7.6 (s, 1H), 7.5 (d, 1H), 7.2 (d, 1H), 7.0 (t, 1H), 3.7 (s, 3H, OMe), 3.6 (s, 2H, CH₂)400 MHz NMR
Boiling Point ~140°C @ 1 mmHg (predicted)Vacuum Distillation
Key Impurity 3-Iodophenylacetic acid (Hydrolysis product)Check broad -OH peak >10 ppm

Interpretation of NMR: The key diagnostic signal is the singlet at δ 3.7 ppm (Methyl ester) and the singlet at δ 3.6 ppm (Benzylic CH₂). The aromatic region must show the characteristic 1:1:1:1 pattern of meta-substitution (singlet, doublet, doublet, triplet).

Safety & Handling

  • Organoiodides: Generally light-sensitive.[5] Store in amber vials.

  • Thionyl Chloride: Reacts violently with water. All glassware must be oven-dried. Perform all transfers in a fume hood.

  • Cyanide Step: If performing the precursor synthesis, ensure a specific cyanide antidote kit (e.g., hydroxocobalamin) is available on-site.

References

  • ChemicalBook. (2025). 3-Iodophenylacetic acid Synthesis and Properties. Retrieved from

  • Organic Syntheses. (1922). Methyl Iodide Preparation (General Methylation Protocols). Org. Synth. 2, 47. Retrieved from

  • Sigma-Aldrich. (2025).[4] 3-Iodophenylacetic acid Product Sheet. Retrieved from

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Exploratory

"Methyl 2-(3-iodophenyl)acetate" chemical structure and IUPAC name

Application Note: Heck Coupling of Methyl 2-(3-iodophenyl)acetate with Alkenes Introduction & Strategic Utility Methyl 2-(3-iodophenyl)acetate is a high-value bifunctional building block in medicinal chemistry. It combin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Heck Coupling of Methyl 2-(3-iodophenyl)acetate with Alkenes

Introduction & Strategic Utility

Methyl 2-(3-iodophenyl)acetate is a high-value bifunctional building block in medicinal chemistry. It combines a reactive aryl iodide moiety—ideal for palladium-catalyzed cross-coupling—with a methyl ester-protected acetic acid side chain. This structure is frequently employed in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), receptor modulators, and complex alkaloids where the meta-substitution pattern provides critical conformational geometry.

This guide details the Heck-Mizoroki coupling of this substrate with alkenes.[1] Unlike simple aryl iodides, this substrate requires specific attention to base selection to prevent hydrolysis of the methyl ester and to mitigate potential side reactions at the benzylic position.

Mechanistic Principles & Critical Parameters

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[2][3] Because the substrate is an aryl iodide , the oxidative addition step is facile, often allowing for milder conditions than those required for bromides or chlorides.

Catalytic Cycle Visualization

HeckMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-I adds to Pd) Pd0->OxAdd + Ar-I Coord Alkene Coordination (Syn-facial approach) OxAdd->Coord + Alkene Insert Migratory Insertion (C-C Bond Formation) Coord->Insert BetaElim Beta-Hydride Elimination (Product Release) Insert->BetaElim RedElim Reductive Elimination (Base regenerates Pd(0)) BetaElim->RedElim - Product RedElim->Pd0 + Base

Figure 1: The Pd(0)/Pd(II) catalytic cycle.[3][4][5] For Methyl 2-(3-iodophenyl)acetate, the oxidative addition (Red) is rapid. The regioselectivity is determined during Migratory Insertion (Green).

Optimization Logic (The "Why" behind the protocol)
ParameterRecommendationScientific Rationale
Catalyst Source Pd(OAc)₂ Stable, cost-effective source of Pd(II), which is reduced in situ to the active Pd(0) species by phosphines or alkenes.
Ligand Triphenylphosphine (PPh₃) Standard for iodides. Provides sufficient electron density for oxidative addition without being too bulky.
Alternative Ligand-Free (Jeffery) For high reactivity, "Jeffery conditions" (using TBAB) stabilize Pd nanoparticles, often resulting in faster rates for iodides.
Base Triethylamine (Et₃N) Critical: Use mild, non-nucleophilic bases. Strong hydroxide bases (NaOH) will hydrolyze the methyl ester to the carboxylic acid.
Solvent MeCN or DMF Polar aprotic solvents stabilize the ionic intermediates. MeCN is preferred for cleaner workups; DMF for higher temperatures (>90°C).

Standardized Protocol: Phosphine-Ligand Method

This method is the most robust for general applications, providing high reproducibility and trans-selectivity (E-isomer).

Reagents:

  • Methyl 2-(3-iodophenyl)acetate (1.0 equiv)

  • Alkene (e.g., tert-butyl acrylate, styrene) (1.2 – 1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv / 2 mol%)

  • Triphenylphosphine [PPh₃] (0.05 equiv / 5 mol%)

  • Triethylamine [Et₃N] (2.5 equiv)

  • Acetonitrile [MeCN] (anhydrous, 0.2 M concentration)

Step-by-Step Procedure:

  • Catalyst Pre-complexation: In a dry Schlenk tube equipped with a stir bar, add Pd(OAc)₂ and PPh₃. Evacuate and backfill with nitrogen (3 cycles). Add anhydrous MeCN and stir at room temperature for 15 minutes until the solution turns yellow/orange (formation of Pd(PPh₃)₂ active species).

  • Substrate Addition: Add Methyl 2-(3-iodophenyl)acetate and the alkene coupling partner via syringe.

  • Base Addition: Add Et₃N dropwise. Note: Fuming may occur; ensure good ventilation.

  • Reaction: Seal the tube and heat to 80°C . Monitor by TLC or HPLC.

    • Typical time: 4–12 hours.

    • Endpoint: Disappearance of the aryl iodide peak.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a small pad of Celite to remove Palladium black.

  • Extraction: Wash the filtrate with water (2x) and brine (1x). Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Alternative Protocol: "Jeffery Conditions" (Ligand-Free)

Best for sterically hindered alkenes or when phosphine contamination is a concern. This method relies on Tetra-n-butylammonium bromide (TBAB) as a phase transfer catalyst and nanoparticle stabilizer.

Reagents:

  • Methyl 2-(3-iodophenyl)acetate (1.0 equiv)

  • Alkene (1.5 equiv)

  • Pd(OAc)₂ (2-5 mol%)

  • TBAB (1.0 equiv)

  • Sodium Acetate (NaOAc) (2.5 equiv) (Anhydrous)

  • DMF (Dimethylformamide)

Procedure Differences:

  • Mix all solids (Substrate, Pd(OAc)₂, TBAB, NaOAc) in the reaction vessel first.

  • Add DMF and Alkene under nitrogen.

  • Heat to 100°C .

  • Advantage:[2][6][7][8] Often faster conversion for aryl iodides.

  • Risk:[6][7] Higher temperature requires strict exclusion of water to protect the ester.

Experimental Workflow & Quality Control

Workflow Prep Inert Prep (N2/Ar Atmosphere) React Reaction (80-100°C, 4-12h) Prep->React Check QC Check (TLC/HPLC) React->Check Check->React Incomplete Quench Workup (Celite Filter + Extract) Check->Quench Complete Pure Purification (Column Chromatography) Quench->Pure

Figure 2: Operational workflow ensuring product integrity. The QC Check is vital to prevent over-reaction (double coupling).

Troubleshooting & Self-Validation

ObservationRoot CauseCorrective Action
"Pd Black" precipitates early Catalyst decomposition (ligand dissociation).Increase PPh₃ loading to 1:4 ratio (Pd:L) or switch to Method B (TBAB stabilization).
Low Yield / Unreacted Iodide Oxygen poisoning or inactive catalyst.Ensure rigorous degassing of solvents. Aryl iodides are robust; lack of reaction usually indicates dead catalyst.
Hydrolysis of Methyl Ester Base is too strong or wet solvent.Switch from carbonate bases to Et₃N. Ensure solvent (DMF/MeCN) is anhydrous.
Regioisomer Mixture Electronic mismatch with alkene.For electron-rich alkenes (e.g., vinyl ethers), regioselectivity drops. Use bidentate ligands (e.g., dppp) to enforce control.

Expected Data Profile

  • ¹H NMR (CDCl₃):

    • Product (Cinnamate derivative): Look for two doublets with coupling constant J ≈ 16 Hz (indicative of trans-alkene) in the 6.0–8.0 ppm region.

    • Ester Signal: Singlet at ~3.7 ppm (OCH₃) and Singlet at ~3.6 ppm (benzylic CH₂). Note: The benzylic CH₂ may shift slightly downfield due to the new conjugation.

  • Yields: Typically 75–90% for acrylates; 60–80% for styrenes.

References

  • Heck, R. F., & Nolley, J. P. (1972). Palladium-catalyzed vinylic hydrogen substitution reactions with aryl, benzyl, and styryl halides. The Journal of Organic Chemistry, 37(14), 2320–2322.

  • Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(46), 5271-5274.

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Context on ligand selection).

Sources

Foundational

In-Depth Technical Guide: Safety and Handling Precautions for Methyl 2-(3-iodophenyl)acetate

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed framework for the safe handling, storage, and emergency management of Methyl 2-(3-iodophen...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed framework for the safe handling, storage, and emergency management of Methyl 2-(3-iodophenyl)acetate. By synthesizing data from authoritative chemical safety sources and established laboratory protocols, this document aims to equip scientific professionals with the knowledge to mitigate risks and ensure a secure working environment.

Core Hazard Analysis

Methyl 2-(3-iodophenyl)acetate is a halogenated aromatic compound that presents several potential hazards. A thorough understanding of its chemical and physical properties is the foundation of a robust safety protocol.

GHS Hazard Classification

Aggregated data from multiple suppliers indicates the following GHS classifications are consistently applied to this compound.[1]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation
Physical & Chemical Properties
PropertyValue
Molecular FormulaC₉H₉IO₂[1]
Molecular Weight276.07 g/mol [1]
AppearanceNot specified
Boiling PointNot specified
Melting PointNot specified
Flash PointCombustible liquid[2]

Exposure Control & Personal Protective Equipment (PPE)

A multi-layered approach, combining engineering controls and appropriate PPE, is essential to minimize exposure.

Engineering Controls
  • Ventilation: All work with Methyl 2-(3-iodophenyl)acetate must be conducted in a properly functioning chemical fume hood to control airborne concentrations.[3]

  • Designated Area: Establish a designated area for working with this and other particularly hazardous substances to restrict access and contain potential contamination.[4]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.[5]

  • Skin Protection:

    • Gloves: Chemically resistant gloves are required. Nitrile or neoprene gloves are generally suitable, but it is critical to consult the manufacturer's compatibility data.[5]

    • Lab Coat: A flame-retardant lab coat that covers the arms and fastens in the front is necessary to protect against skin contact.[5]

  • Respiratory Protection: If there is a risk of generating aerosols or dust outside of a fume hood, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.

PPE_Protocol cluster_ppe_selection PPE Selection Protocol Start Task: Handling Methyl 2-(3-iodophenyl)acetate EngineeringControls Work in Fume Hood Start->EngineeringControls EyeProtection Wear Safety Goggles (Face shield if splash risk) EngineeringControls->EyeProtection HandProtection Wear Nitrile/Neoprene Gloves EngineeringControls->HandProtection BodyProtection Wear Lab Coat EngineeringControls->BodyProtection RespiratoryProtection Respirator Needed? (If not in hood/aerosol risk) EngineeringControls->RespiratoryProtection SafeHandling Proceed with Safe Handling WearRespirator Wear NIOSH-Approved Respirator RespiratoryProtection->WearRespirator Yes RespiratoryProtection->SafeHandling No

Caption: Decision workflow for selecting appropriate PPE.

Safe Handling, Storage, and Disposal

Adherence to strict protocols for handling, storage, and disposal is paramount to preventing accidents and environmental contamination.

Handling Procedures
  • Avoid all direct contact with the skin, eyes, and clothing.[2]

  • Do not eat, drink, or smoke in areas where this chemical is handled.

  • Use the minimum quantity necessary for the procedure to reduce risk.[4]

  • Wash hands thoroughly after handling, even if gloves were worn.[4]

  • Keep the compound away from incompatible materials such as strong oxidizing and reducing agents.[2]

Storage Requirements
  • Store in a tightly sealed, clearly labeled container.[4]

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from sources of heat, sparks, and open flames.[2]

Disposal
  • All waste materials, including contaminated absorbents and PPE, must be disposed of as hazardous waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's environmental health and safety (EHS) office for specific guidance.

Emergency Procedures

Rapid and correct response to an emergency can significantly reduce the severity of an incident.

First-Aid Measures
ExposureProcedure
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek prompt medical attention.
Skin Contact Immediately remove all contaminated clothing.[6] Flush the affected skin with cool water for at least 15 minutes.[6][7] If there are no visible burns, wash the area with soap and water.[7] Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them call a poison control center or doctor for treatment advice.
Accidental Release (Spill) Response

The response to a spill depends on its size and location. For any large or complex spill, evacuate the area and contact your institution's emergency response team.[8]

Spill_Response_Flowchart Spill Spill Identified Alert Alert Personnel in Area Spill->Alert Assess Assess Spill Size & Risk Alert->Assess SmallSpill Small, Controllable Spill Assess->SmallSpill Minor LargeSpill Large or Uncontrolled Spill Assess->LargeSpill Major PPE Don Appropriate PPE SmallSpill->PPE Evacuate Evacuate Area Close Doors LargeSpill->Evacuate CallEmergency Call Emergency Response (e.g., Public Safety/EHS) Evacuate->CallEmergency Contain Contain Spill (Use inert absorbent) PPE->Contain Cleanup Collect Material Into Sealed Container Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of Waste as Hazardous Decontaminate->Dispose

Sources

Exploratory

A Senior Application Scientist's Guide to Methyl 2-(3-iodophenyl)acetate: A Versatile Building Block for Complex Molecule Synthesis

Abstract Methyl 2-(3-iodophenyl)acetate has emerged as a pivotal structural motif in modern organic synthesis, particularly within the realms of pharmaceutical and materials science research. Its unique combination of a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 2-(3-iodophenyl)acetate has emerged as a pivotal structural motif in modern organic synthesis, particularly within the realms of pharmaceutical and materials science research. Its unique combination of a reactive aryl iodide handle and a modifiable ester functionality makes it an exceptionally versatile building block. This technical guide provides an in-depth exploration of this compound, moving beyond simple catalog data to offer field-proven insights into its synthesis, characterization, and application. We will delve into the causality behind experimental choices for its use in cornerstone cross-coupling reactions, presenting self-validating, step-by-step protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of Methyl 2-(3-iodophenyl)acetate for the construction of complex molecular architectures and the discovery of novel bioactive compounds.[1]

Core Characteristics and Physicochemical Properties

Methyl 2-(3-iodophenyl)acetate is a colorless to yellow liquid under standard conditions.[2] The strategic placement of the iodine atom at the meta position of the phenyl ring, coupled with the acetate side chain, provides a unique electronic and steric environment. This substitution pattern is critical for its reactivity in a multitude of synthetic transformations. The ester group can be readily hydrolyzed or transformed, while the carbon-iodine bond serves as a highly efficient linchpin for carbon-carbon and carbon-heteroatom bond formation.

A summary of its key physical and chemical properties is presented below for quick reference.

PropertyValueSource
IUPAC Name methyl 2-(3-iodophenyl)acetatePubChem[3]
Synonyms Methyl 3-iodophenylacetate, Benzeneacetic acid, 3-iodo-, methyl esterPubChem[3]
CAS Number 502649-73-2PubChem[3], Sigma-Aldrich
Molecular Formula C₉H₉IO₂PubChem[3]
Molecular Weight 276.07 g/mol PubChem[3], BLD Pharm[4]
Physical Form LiquidSigma-Aldrich
Storage Keep in dark place, inert atmosphere, room temperatureBLD Pharm[4], Sigma-Aldrich
SMILES COC(=O)CC1=CC(=CC=C1)IPubChem[3]
InChIKey ZIQWLOIJBIJDTM-UHFFFAOYSA-NPubChem[3], Sigma-Aldrich

Synthesis and Spectral Characterization

The most direct and common laboratory-scale synthesis of Methyl 2-(3-iodophenyl)acetate involves the Fischer esterification of its corresponding carboxylic acid, 2-(3-iodophenyl)acetic acid.[5] This method is favored for its operational simplicity and use of readily available, inexpensive reagents.

Recommended Synthetic Protocol: Fischer Esterification

This protocol describes the conversion of 2-(3-iodophenyl)acetic acid to its methyl ester. The causality for this choice rests on the high efficiency of acid-catalyzed esterification for primary alcohols like methanol and the ease of product purification.

Materials:

  • 2-(3-Iodophenyl)acetic acid (1.0 eq)

  • Methanol (MeOH), anhydrous (20-30 eq, serves as reagent and solvent)

  • Sulfuric acid (H₂SO₄), concentrated (0.1-0.2 eq, catalyst)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for extraction)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-(3-iodophenyl)acetic acid (1.0 eq) and anhydrous methanol (20-30 eq).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the suspension. The addition is exothermic and should be done slowly.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C). The reaction progress can be monitored by Thin Layer Chromatography (TLC), typically showing the disappearance of the starting carboxylic acid spot. The reaction is generally complete within 4-6 hours.

  • Work-up - Quenching: After cooling the reaction mixture to room temperature, slowly pour it into a beaker containing ice-cold water. This will precipitate the crude product and dilute the acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate. The organic layers are combined.

  • Neutralization: Wash the combined organic layers sequentially with saturated NaHCO₃ solution (to neutralize the remaining acid catalyst), water, and finally brine. Careful washing with bicarbonate is crucial; effervescence will be observed until all acid is neutralized.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude Methyl 2-(3-iodophenyl)acetate.

  • Purification: The crude product is often of sufficient purity for subsequent steps. If necessary, further purification can be achieved via column chromatography on silica gel.

Spectral Data Interpretation

Full characterization is essential to confirm the structure and purity of the synthesized compound.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, a singlet for the benzylic methylene protons (-CH₂-), and a singlet for the methyl ester protons (-OCH₃).[6][7]

  • ¹³C NMR: The carbon NMR will display characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons (with the carbon attached to iodine showing a characteristic shift), the benzylic carbon, and the methyl carbon.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (276.07 g/mol ).[3]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band around 1735 cm⁻¹, characteristic of the C=O stretch of the ester functionality.

Core Applications in Palladium-Catalyzed Cross-Coupling

The true synthetic power of Methyl 2-(3-iodophenyl)acetate lies in its utility as a substrate in palladium-catalyzed cross-coupling reactions. The C-I bond is the most reactive of the aryl halides (I > Br > Cl) in the crucial oxidative addition step of the catalytic cycle, allowing these reactions to proceed under mild conditions with high efficiency.

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira reaction is a highly reliable method for coupling aryl halides with terminal alkynes, providing direct access to substituted alkynes, which are valuable precursors in drug discovery and materials science.[8]

Mechanistic Rationale: The reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper co-catalyst cycle.[8] The palladium catalyst facilitates the cross-coupling, while the copper(I) salt activates the alkyne by forming a copper(I) acetylide intermediate. This dual-catalyst system ensures high yields and functional group tolerance.[9]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Ar-Pd(II)-I(L)₂ Pd0->OxAdd Transmetal Transmetalation Ar-Pd(II)-C≡CR(L)₂ OxAdd->Transmetal + Cu-C≡CR - CuI Transmetal->Pd0 Reductive Elimination Product Coupled Product Ar-C≡CR Transmetal->Product CuI Cu(I)X CuAcetylide Copper(I) Acetylide Cu-C≡CR CuI->CuAcetylide CuAcetylide->OxAdd Alkyne Terminal Alkyne R-C≡C-H Alkyne->CuAcetylide + Base Base Base ArI Methyl 2-(3-iodophenyl)acetate ArI->OxAdd + Ar-I Heck_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Ar-Pd(II)-I(L)₂ Pd0->OxAdd + Ar-I Coord Alkene Coordination OxAdd->Coord + Alkene MigInsert Migratory Insertion Coord->MigInsert BetaElim β-Hydride Elimination MigInsert->BetaElim RedElim Reductive Elimination of H-I BetaElim->RedElim Product Substituted Alkene BetaElim->Product RedElim->Pd0 + Base - Base·HI ArI Methyl 2-(3-iodophenyl)acetate Alkene Alkene Base Base Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Ar-Pd(II)-I(L) Pd0->OxAdd + Ar-I AmineCoord Amine Coordination or Ligand Exchange OxAdd->AmineCoord + HNR'R'' Deprotonation Deprotonation [Ar-Pd(II)-NR'R''](L) AmineCoord->Deprotonation + Base - Base·HI Deprotonation->Pd0 Reductive Elimination Product Arylamine (Ar-NR'R'') Deprotonation->Product ArI Methyl 2-(3-iodophenyl)acetate Amine Amine (HNR'R'') Base Base

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Suzuki-Miyaura Coupling of Methyl 2-(3-iodophenyl)acetate

Executive Summary & Strategic Analysis Methyl 2-(3-iodophenyl)acetate (CAS: 502649-73-2) represents a "Goldilocks" substrate in cross-coupling chemistry: it possesses a highly reactive electrophile (aryl iodide) paired w...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Methyl 2-(3-iodophenyl)acetate (CAS: 502649-73-2) represents a "Goldilocks" substrate in cross-coupling chemistry: it possesses a highly reactive electrophile (aryl iodide) paired with a chemically sensitive nucleophile-susceptible motif (methyl ester).

While aryl iodides undergo oxidative addition readily—often allowing for mild conditions—the benzylic methyl ester presents two specific challenges:

  • Hydrolysis (Saponification): Methyl esters are prone to hydrolysis under the basic aqueous conditions typical of Suzuki couplings (e.g., Na₂CO₃/H₂O at reflux).

  • 
    -Arylation/C-H Activation:  The methylene protons (
    
    
    
    to the carbonyl and benzylic) have enhanced acidity (
    
    
    in DMSO). While standard Suzuki bases are usually too weak to deprotonate this position fully, high temperatures combined with stronger bases could trigger competitive Pd-catalyzed
    
    
    -arylation or racemization if the position were chiral.

The Solution: This guide prioritizes mild, base-controlled protocols . We utilize the high reactivity of the C–I bond to drive the reaction at lower temperatures (


) using anhydrous or weak-base systems (K₃PO₄ or NaHCO₃) to preserve the ester fidelity.

Reaction Design & Conditions Screening

The following matrix compares standard versus optimized conditions for this specific substrate class.

Table 1: Conditions Optimization Matrix
ParameterMethod A: Robust (Standard) Method B: Ester-Preserving (Recommended) Method C: High-Reactivity (Sterically Demanding)
Catalyst Pd(dppf)Cl₂·CH₂Cl₂Pd(OAc)₂ / SPhos or Pd₂(dba)₃ / XPhosPd(dtbpf)Cl₂
Loading 1–3 mol%0.5–1 mol% 1 mol%
Base Na₂CO₃ (2M aq.)K₃PO₄ (anhydrous or 3M aq.) Cs₂CO₃
Solvent 1,4-Dioxane / H₂O (4:1)Toluene or THF DMF or n-Butanol
Temp 80–100°C40–60°C 100°C
Risk High hydrolysis riskMinimal side reactions Potential transesterification
Yield 75–85% (Acid byproduct)>95% (Intact Ester) 80–90%

Scientist's Note: For Methyl 2-(3-iodophenyl)acetate, Method B is the gold standard. The use of SPhos or XPhos ligands facilitates rapid oxidative addition at low temperatures, and Potassium Phosphate (K₃PO₄) buffers the pH effectively to prevent ester cleavage.

Detailed Experimental Protocols

Protocol A: The "Ester-Safe" Method (Recommended)

Target: Synthesis of biaryl acetates with complete retention of the methyl ester.

Reagents:
  • Substrate: Methyl 2-(3-iodophenyl)acetate (1.0 equiv)

  • Boronic Acid: Arylboronic acid (

    
    ) (1.2–1.5 equiv)
    
  • Catalyst: Pd(OAc)₂ (1 mol%) + SPhos (2 mol%) [Pre-complexed Pd-SPhos G2/G3 is also excellent]

  • Base: K₃PO₄ (Tribasic potassium phosphate), finely ground (2.0 equiv)

  • Solvent: Toluene (anhydrous preferred) or THF.

Step-by-Step Procedure:
  • Vessel Prep: Flame-dry a 2-neck round-bottom flask or purge a reaction vial with Nitrogen/Argon.

  • Charge Solids: Add Methyl 2-(3-iodophenyl)acetate (1.0 eq), Boronic acid (1.2 eq), K₃PO₄ (2.0 eq), and the Pd-catalyst system.

    • Critical Step: If using Pd(OAc)₂ and SPhos separately, add them simultaneously.

  • Solvent Addition: Add Toluene (concentration ~0.2 M).

    • Why Toluene? It is non-polar and separates the base (solid suspension) from the dissolved ester, further reducing hydrolysis rates compared to miscible aqueous mixtures.

  • Degassing: Sparge the mixture with Argon for 10 minutes. Oxygen poisons the Pd(0) species and promotes homocoupling.

  • Reaction: Heat to 50°C with vigorous stirring.

    • Monitoring: Check TLC or LC-MS at 2 hours. The high reactivity of the Iodide usually drives conversion in <4 hours.

  • Workup:

    • Cool to Room Temp (RT).[1][2]

    • Filter through a pad of Celite to remove insoluble salts and palladium black. Rinse with EtOAc.[2]

    • Concentrate the filtrate.[1]

    • Self-Validation: Analyze crude NMR. Look for the singlet at

      
       ppm (Methyl ester). If absent or shifted, hydrolysis occurred.
      
Protocol B: The "Green/Aqueous" Method (Scale-Up Compatible)

Target: Cost-effective synthesis using robust catalysts, accepting minor hydrolysis risk.

Reagents:
  • Catalyst: Pd(dppf)Cl₂ (2 mol%)

  • Base: NaHCO₃ (Sodium Bicarbonate) (2.5 equiv) - Crucial substitution for Carbonate

  • Solvent: Ethanol / Water (3:1)

Procedure Highlights:
  • Base Choice: We replace Na₂CO₃ (

    
    ) with NaHCO₃ (
    
    
    
    ). This significantly lowers the rate of saponification while still activating the boronic acid.
  • Temperature: Reflux at 80°C is permitted due to the milder base.

  • Workup: Requires careful acidification if any hydrolysis product (acid) needs to be recovered, but for the ester, standard EtOAc extraction from the aqueous phase is sufficient.

Mechanistic Visualization

Pathway 1: Catalytic Cycle & Side Reaction Avoidance

SuzukiMechanism Substrate Methyl 2-(3-iodophenyl)acetate (Ar-I) OxAdd Oxidative Addition (Ar-Pd-I) Substrate->OxAdd Hydrolysis SIDE REACTION: Ester Hydrolysis Substrate->Hydrolysis Strong Base/H2O AlphaArylation SIDE REACTION: Alpha-Arylation Substrate->AlphaArylation Strong Base/High T Pd0 Pd(0)-Ligand Active Species Pd0->OxAdd + Substrate TransMetal Transmetallation (Ar-Pd-Ar') OxAdd->TransMetal Boronic Boronic Acid (Ar'-B(OH)2) BaseActivation Base Activation (Ar'-B(OH)3)- Boronic->BaseActivation + Base (K3PO4) BaseActivation->TransMetal RedElim Reductive Elimination TransMetal->RedElim RedElim->Pd0 Regeneration Product Biaryl Ester Product RedElim->Product

Figure 1: Catalytic cycle highlighting the critical entry points for side reactions (Red) if conditions are not controlled.

Troubleshooting & Quality Control

Self-Validating the Protocol

A successful reaction must pass these checks:

ObservationDiagnosisCorrective Action
Black Precipitate (Early) "Palladium Black" formation. Ligand dissociation or poor O₂ removal.Increase ligand:Pd ratio or re-degas solvents rigorously.
Low Yield + Acid Peak Saponification of methyl ester.Switch from Carbonate base to Phosphate (K₃PO₄) or Bicarbonate . Reduce water.
Homocoupling (Ar-Ar) Oxidative coupling of boronic acid.Reduce O₂ (degas longer). Add boronic acid slowly (syringe pump).
No Reaction Catalyst poisoning or inactive Iodide.Confirm Iodide quality (should not be purple/brown). Add 1 mol% extra catalyst.

Safety & Handling

  • Aryl Iodides: Generally stable but can be light-sensitive. Store in amber vials.

  • Palladium Catalysts: Pd(PPh₃)₄ is air-sensitive and must be stored in a freezer under inert gas. Pd(dppf)Cl₂ and Pd(OAc)₂ are air-stable.

  • Waste: All heavy metal waste (Pd) must be segregated from general organic waste.

References

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Context on mild conditions for aryl halides).

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie, 48(50), 9240-9261.

Sources

Application

"Methyl 2-(3-iodophenyl)acetate" Heck coupling with alkenes

Application Note: Heck Coupling of Methyl 2-(3-iodophenyl)acetate with Alkenes Introduction & Strategic Utility Methyl 2-(3-iodophenyl)acetate is a high-value bifunctional building block in medicinal chemistry. It combin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Heck Coupling of Methyl 2-(3-iodophenyl)acetate with Alkenes

Introduction & Strategic Utility

Methyl 2-(3-iodophenyl)acetate is a high-value bifunctional building block in medicinal chemistry. It combines a reactive aryl iodide moiety—ideal for palladium-catalyzed cross-coupling—with a methyl ester-protected acetic acid side chain. This structure is frequently employed in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), receptor modulators, and complex alkaloids where the meta-substitution pattern provides critical conformational geometry.

This guide details the Heck-Mizoroki coupling of this substrate with alkenes.[1] Unlike simple aryl iodides, this substrate requires specific attention to base selection to prevent hydrolysis of the methyl ester and to mitigate potential side reactions at the benzylic position.

Mechanistic Principles & Critical Parameters

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[2][3] Because the substrate is an aryl iodide , the oxidative addition step is facile, often allowing for milder conditions than those required for bromides or chlorides.

Catalytic Cycle Visualization

HeckMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-I adds to Pd) Pd0->OxAdd + Ar-I Coord Alkene Coordination (Syn-facial approach) OxAdd->Coord + Alkene Insert Migratory Insertion (C-C Bond Formation) Coord->Insert BetaElim Beta-Hydride Elimination (Product Release) Insert->BetaElim RedElim Reductive Elimination (Base regenerates Pd(0)) BetaElim->RedElim - Product RedElim->Pd0 + Base

Figure 1: The Pd(0)/Pd(II) catalytic cycle.[3][4][5] For Methyl 2-(3-iodophenyl)acetate, the oxidative addition (Red) is rapid. The regioselectivity is determined during Migratory Insertion (Green).

Optimization Logic (The "Why" behind the protocol)
ParameterRecommendationScientific Rationale
Catalyst Source Pd(OAc)₂ Stable, cost-effective source of Pd(II), which is reduced in situ to the active Pd(0) species by phosphines or alkenes.
Ligand Triphenylphosphine (PPh₃) Standard for iodides. Provides sufficient electron density for oxidative addition without being too bulky.
Alternative Ligand-Free (Jeffery) For high reactivity, "Jeffery conditions" (using TBAB) stabilize Pd nanoparticles, often resulting in faster rates for iodides.
Base Triethylamine (Et₃N) Critical: Use mild, non-nucleophilic bases. Strong hydroxide bases (NaOH) will hydrolyze the methyl ester to the carboxylic acid.
Solvent MeCN or DMF Polar aprotic solvents stabilize the ionic intermediates. MeCN is preferred for cleaner workups; DMF for higher temperatures (>90°C).

Standardized Protocol: Phosphine-Ligand Method

This method is the most robust for general applications, providing high reproducibility and trans-selectivity (E-isomer).

Reagents:

  • Methyl 2-(3-iodophenyl)acetate (1.0 equiv)

  • Alkene (e.g., tert-butyl acrylate, styrene) (1.2 – 1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv / 2 mol%)

  • Triphenylphosphine [PPh₃] (0.05 equiv / 5 mol%)

  • Triethylamine [Et₃N] (2.5 equiv)

  • Acetonitrile [MeCN] (anhydrous, 0.2 M concentration)

Step-by-Step Procedure:

  • Catalyst Pre-complexation: In a dry Schlenk tube equipped with a stir bar, add Pd(OAc)₂ and PPh₃. Evacuate and backfill with nitrogen (3 cycles). Add anhydrous MeCN and stir at room temperature for 15 minutes until the solution turns yellow/orange (formation of Pd(PPh₃)₂ active species).

  • Substrate Addition: Add Methyl 2-(3-iodophenyl)acetate and the alkene coupling partner via syringe.

  • Base Addition: Add Et₃N dropwise. Note: Fuming may occur; ensure good ventilation.

  • Reaction: Seal the tube and heat to 80°C . Monitor by TLC or HPLC.

    • Typical time: 4–12 hours.

    • Endpoint: Disappearance of the aryl iodide peak.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a small pad of Celite to remove Palladium black.

  • Extraction: Wash the filtrate with water (2x) and brine (1x). Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Alternative Protocol: "Jeffery Conditions" (Ligand-Free)

Best for sterically hindered alkenes or when phosphine contamination is a concern. This method relies on Tetra-n-butylammonium bromide (TBAB) as a phase transfer catalyst and nanoparticle stabilizer.

Reagents:

  • Methyl 2-(3-iodophenyl)acetate (1.0 equiv)

  • Alkene (1.5 equiv)

  • Pd(OAc)₂ (2-5 mol%)

  • TBAB (1.0 equiv)

  • Sodium Acetate (NaOAc) (2.5 equiv) (Anhydrous)

  • DMF (Dimethylformamide)

Procedure Differences:

  • Mix all solids (Substrate, Pd(OAc)₂, TBAB, NaOAc) in the reaction vessel first.

  • Add DMF and Alkene under nitrogen.

  • Heat to 100°C .

  • Advantage:[2][6][7][8] Often faster conversion for aryl iodides.

  • Risk:[6][7] Higher temperature requires strict exclusion of water to protect the ester.

Experimental Workflow & Quality Control

Workflow Prep Inert Prep (N2/Ar Atmosphere) React Reaction (80-100°C, 4-12h) Prep->React Check QC Check (TLC/HPLC) React->Check Check->React Incomplete Quench Workup (Celite Filter + Extract) Check->Quench Complete Pure Purification (Column Chromatography) Quench->Pure

Figure 2: Operational workflow ensuring product integrity. The QC Check is vital to prevent over-reaction (double coupling).

Troubleshooting & Self-Validation

ObservationRoot CauseCorrective Action
"Pd Black" precipitates early Catalyst decomposition (ligand dissociation).Increase PPh₃ loading to 1:4 ratio (Pd:L) or switch to Method B (TBAB stabilization).
Low Yield / Unreacted Iodide Oxygen poisoning or inactive catalyst.Ensure rigorous degassing of solvents. Aryl iodides are robust; lack of reaction usually indicates dead catalyst.
Hydrolysis of Methyl Ester Base is too strong or wet solvent.Switch from carbonate bases to Et₃N. Ensure solvent (DMF/MeCN) is anhydrous.
Regioisomer Mixture Electronic mismatch with alkene.For electron-rich alkenes (e.g., vinyl ethers), regioselectivity drops. Use bidentate ligands (e.g., dppp) to enforce control.

Expected Data Profile

  • ¹H NMR (CDCl₃):

    • Product (Cinnamate derivative): Look for two doublets with coupling constant J ≈ 16 Hz (indicative of trans-alkene) in the 6.0–8.0 ppm region.

    • Ester Signal: Singlet at ~3.7 ppm (OCH₃) and Singlet at ~3.6 ppm (benzylic CH₂). Note: The benzylic CH₂ may shift slightly downfield due to the new conjugation.

  • Yields: Typically 75–90% for acrylates; 60–80% for styrenes.

References

  • Heck, R. F., & Nolley, J. P. (1972). Palladium-catalyzed vinylic hydrogen substitution reactions with aryl, benzyl, and styryl halides. The Journal of Organic Chemistry, 37(14), 2320–2322.

  • Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(46), 5271-5274.

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Context on ligand selection).

Sources

Method

Technical Application Note: Methyl 2-(3-iodophenyl)acetate in Radiopharmaceutical Synthesis

Executive Summary Methyl 2-(3-iodophenyl)acetate (CAS 502649-73-2) serves as a critical aryl iodide scaffold in the development of radiolabeled probes for SPECT (Single Photon Emission Computed Tomography) and PET (Posit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(3-iodophenyl)acetate (CAS 502649-73-2) serves as a critical aryl iodide scaffold in the development of radiolabeled probes for SPECT (Single Photon Emission Computed Tomography) and PET (Positron Emission Tomography). While structurally simple, its meta-iodinated phenylacetate motif is a pharmacophore found in various metabolic tracers and receptor ligands.

This guide details the utilization of Methyl 2-(3-iodophenyl)acetate as a precursor for radioiodination. We address two distinct radiolabeling strategies:

  • Isotopic Exchange (I-127

    
     I-123/I-131):  A direct, copper-catalyzed method suitable for metabolic studies where carrier-added conditions are acceptable.
    
  • Precursor Synthesis for Destannylation: The conversion of the aryl iodide to a trialkylstannane, enabling no-carrier-added (NCA) electrophilic radioiodination for high-specific-activity receptor imaging.

Chemical Background & Properties[1][2][3][4][5][6][7]

The meta-positioning of the iodine atom is crucial for metabolic stability in vivo, often resisting deiodination better than para-isomers in specific enzymatic environments.

PropertySpecification
Chemical Name Methyl 2-(3-iodophenyl)acetate
Molecular Formula C

H

IO

Molecular Weight 276.07 g/mol
Appearance White to light yellow crystalline solid or oil
Solubility Soluble in MeOH, EtOH, DMSO, CH

CN; Insoluble in water
Storage 2-8°C, protected from light (Light Sensitive)
Role Radiolabeling Substrate / Stannane Intermediate

Strategy 1: Direct Copper-Mediated Isotopic Exchange

Best for: Preliminary biodistribution studies, metabolic tracers, and therapeutic (I-131) applications where specific activity is not the limiting factor.

Mechanism

This protocol utilizes a Cu(I)-catalyzed nucleophilic aromatic substitution. The non-radioactive iodine-127 on the precursor is exchanged with radioactive iodide ([*I]NaI) in the presence of a copper catalyst and a reducing agent.

Protocol: Cu(I)-Catalyzed Radioiodination

Reagents:

  • Precursor: Methyl 2-(3-iodophenyl)acetate (1 mg)

  • Radionuclide: [

    
    I]NaI or [
    
    
    
    I]NaI (in 0.1 M NaOH)
  • Catalyst Source: CuSO

    
    ·5H
    
    
    
    O (0.5 mg)
  • Ligand/Reductant: Sodium Ascorbate (5 mg) or Gentisic Acid

  • Solvent: Ethanol / Water mixture (1:1 v/v) or DMF

  • Acid: 0.1 M H

    
    SO
    
    
    
    (for pH adjustment)

Step-by-Step Methodology:

  • Preparation: Dissolve 1 mg of Methyl 2-(3-iodophenyl)acetate in 200 µL of Ethanol.

  • Catalyst Mix: In a separate vial, mix 100 µL of CuSO

    
     solution (5 mg/mL in water) with 100 µL of Sodium Ascorbate solution (50 mg/mL in water). Note: The solution should turn light yellow/clear, indicating reduction to Cu(I).
    
  • Reaction Assembly:

    • Add the Precursor solution to a V-vial.

    • Add the Catalyst Mix.

    • Add the required activity of [

      
      I]NaI (e.g., 37–185 MBq).
      
    • Add 10 µL of 0.1 M H

      
      SO
      
      
      
      to adjust pH to ~4.5–5.0 (Acidic pH prevents side reactions and stabilizes Cu(I)).
  • Incubation: Seal the vial and heat at 100°C for 30–45 minutes .

  • Quenching: Cool the vial to room temperature. Dilute with 1 mL of HPLC mobile phase.

  • Purification: Inject onto Semi-prep HPLC (See Section 5).

Critical Insight: Unlike older "melt" methods using ammonium sulfate, the copper-mediated approach allows for lower temperatures and cleaner reaction profiles, preserving the methyl ester functionality from hydrolysis.

Strategy 2: Synthesis of Stannane Precursor (No-Carrier-Added)

Best for: Receptor binding ligands (SPECT/PET) requiring high specific activity (>1000 Ci/mmol).

To achieve high specific activity, the iodine must be removed and replaced with a leaving group (trialkyltin) before radiolabeling. Methyl 2-(3-iodophenyl)acetate is the starting material for this conversion.

Phase A: Synthesis of the Stannane

Reaction: Palladium-catalyzed Stille Coupling.

  • Mix: Methyl 2-(3-iodophenyl)acetate (1 eq), Hexamethylditin (1.2 eq), and Pd(PPh

    
    )
    
    
    
    (5 mol%) in anhydrous Toluene.
  • Reflux: Heat at 110°C for 4-6 hours under Argon.

  • Purify: Flash chromatography (Silica gel, Hexane/EtOAc).

  • Product: Methyl 2-(3-(trimethylstannyl)phenyl)acetate . This is now your "Cold Precursor" for the next step.

Phase B: Oxidative Iododestannylation (Radiolabeling)

Reagents:

  • Precursor: Methyl 2-(3-(trimethylstannyl)phenyl)acetate (50 µg)

  • Oxidant: Chloramine-T (CAT) or Peracetic Acid

  • Radionuclide: [

    
    I]NaI (No Carrier Added)
    

Protocol:

  • Dissolve 50 µg of Stannane Precursor in 50 µL EtOH/AcOH (95:5).

  • Add [

    
    I]NaI activity.
    
  • Add 10 µL Chloramine-T (1 mg/mL in water).

  • React at Room Temperature for 5 minutes .

  • Quench with Sodium Metabisulfite (10 µL, 10 mg/mL).

  • Purify via HPLC.

Quality Control & Purification

HPLC Method (Analytical & Semi-Prep)

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 5 µm, 4.6 x 150 mm).

  • Mobile Phase:

    • A: Water + 0.1% TFA

    • B: Acetonitrile + 0.1% TFA

  • Gradient: 0-2 min (10% B), 2-15 min (10%

    
     90% B).
    
  • Flow Rate: 1.0 mL/min.

  • Detection: UV (254 nm) and Gamma Radiometric Detector.

Acceptance Criteria:

  • Radiochemical Purity: > 95%[1]

  • Retention Time: Co-elution with authentic non-radioactive standard (Methyl 2-(3-iodophenyl)acetate).

  • Specific Activity (Method 2): > 37 GBq/µmol (Target).

Workflow Visualization

RadiolabelingWorkflow Start Methyl 2-(3-iodophenyl)acetate (Starting Material) Route1 Route 1: Isotopic Exchange (Carrier Added) Start->Route1 Direct Labeling Route2 Route 2: Stannylation (Precursor Synthesis) Start->Route2 Synthesis CuCatalyst Cu(I) Catalyst + [*I]NaI 100°C, 30 min Route1->CuCatalyst Product1 [*I]Methyl 2-(3-iodophenyl)acetate (Low Specific Activity) CuCatalyst->Product1 QC HPLC Purification & QC Product1->QC PdRxn Pd(0) + (SnMe3)2 Stille Coupling Route2->PdRxn Stannane Methyl 2-(3-trimethylstannyl)phenylacetate (The 'Cold' Precursor) PdRxn->Stannane Oxidation Oxidative Iododestannylation [*I]NaI + Chloramine-T Stannane->Oxidation Product2 [*I]Methyl 2-(3-iodophenyl)acetate (High Specific Activity) Oxidation->Product2 Product2->QC

Figure 1: Dual-pathway workflow for radiolabeling Methyl 2-(3-iodophenyl)acetate. Route 1 utilizes direct isotopic exchange, while Route 2 involves intermediate stannane synthesis for high specific activity.

References

  • Coenen, H. H., et al. (2006). "Radioiodination reactions for pharmaceuticals." Compendium of Radiopharmaceutical Synthesis. Link

  • Zlatopolskiy, B. D., et al. (2020). "Recent Advances in Synthetic Methods for Radioiodination." The Journal of Organic Chemistry, 85(21), 13423–13442. Link

  • PubChem. (2023). "Methyl 2-(3-iodophenyl)acetate Compound Summary." National Library of Medicine. Link

  • Vaidyanathan, G., & Zalutsky, M. R. (2006). "Synthesis of N-succinimidyl 3-guanidinomethyl-5-[131I]iodobenzoate." Nature Protocols, 1, 1655–1661. (Demonstrates related meta-iodo aryl stannane chemistry). Link

Sources

Application

Application Notes and Protocols for Cross-Coupling Reactions of Methyl 2-(3-iodophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of a Key Building Block Methyl 2-(3-iodophenyl)acetate is a valuable starting material in organic synthesis, particularly in t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Key Building Block

Methyl 2-(3-iodophenyl)acetate is a valuable starting material in organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science. Its structure, featuring an aryl iodide and an ester functional group, makes it an ideal candidate for a variety of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly reactive towards oxidative addition to palladium(0), which is the crucial first step in many of these catalytic cycles. This high reactivity allows for coupling reactions to proceed under relatively mild conditions, often with high yields and excellent functional group tolerance.[1]

This guide provides detailed experimental protocols for several key cross-coupling reactions using Methyl 2-(3-iodophenyl)acetate as the electrophilic partner. We will delve into the practical aspects of Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, offering not just step-by-step instructions but also the scientific rationale behind the choice of catalysts, ligands, bases, and solvents.

Safety First: Handling Reagents for Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions often involve reagents that require careful handling.

  • Palladium Catalysts: While generally stable, palladium catalysts can be flammable, particularly when finely divided, such as palladium on carbon. Handle in a well-ventilated area and keep away from ignition sources.[2]

  • Phosphine Ligands: Many phosphine ligands, such as tri-tert-butylphosphine, are air-sensitive and can be pyrophoric.[3][4] They should be handled under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques. Always wear appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.[2]

  • Methyl 2-(3-iodophenyl)acetate: This compound may cause skin and eye irritation and respiratory irritation. Handle with appropriate PPE.

  • Solvents: Many organic solvents used in these reactions are flammable and may have specific health hazards. Always consult the Safety Data Sheet (SDS) for each solvent and handle them in a fume hood.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds. This reaction is particularly useful for synthesizing biaryl compounds, which are common motifs in pharmaceuticals.[1][5]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: A palladium(0) complex reacts with the aryl iodide (Methyl 2-(3-iodophenyl)acetate) to form a palladium(II) intermediate.

  • Transmetalation: The organoboron species (e.g., phenylboronic acid), activated by a base, transfers its organic group to the palladium(II) complex.

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst.[5]

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)-I(Ln) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OH)2 (Base) PdII_Biaryl Ar-Pd(II)-Ar'(Ln) Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.
Experimental Protocol: Synthesis of Methyl 2-(3-phenylphenyl)acetate

This protocol details the coupling of Methyl 2-(3-iodophenyl)acetate with phenylboronic acid.

Materials:

  • Methyl 2-(3-iodophenyl)acetate

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Ethyl acetate

  • Hexanes

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert gas supply

  • Separatory funnel

Procedure:

  • To a round-bottom flask, add Methyl 2-(3-iodophenyl)acetate (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq).

  • Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) via syringe.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

ReagentMolar Eq.Purpose
Methyl 2-(3-iodophenyl)acetate1.0Aryl halide substrate
Phenylboronic acid1.2Coupling partner
Pd(OAc)₂0.02Palladium catalyst precursor
PPh₃0.04Ligand to stabilize the catalyst
K₂CO₃2.0Base to activate the boronic acid
Toluene/Ethanol/Water-Solvent system

Heck Reaction: Olefin Arylation

The Heck reaction is a powerful tool for forming carbon-carbon bonds between an aryl halide and an alkene. This reaction is widely used to synthesize substituted styrenes and cinnamates.[6][7]

Mechanistic Rationale

The Heck reaction mechanism typically involves:

  • Oxidative Addition: A palladium(0) catalyst reacts with the aryl iodide.

  • Olefin Insertion (Syn-addition): The alkene coordinates to the palladium(II) complex and then inserts into the palladium-aryl bond.

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the new C=C double bond and a palladium-hydride species.

  • Reductive Elimination: The palladium-hydride species eliminates HX with the help of a base, regenerating the palladium(0) catalyst.[6]

Heck_Reaction_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)-I(Ln) OxAdd->PdII_Aryl Olefin_Insertion Olefin Insertion PdII_Aryl->Olefin_Insertion R-CH=CH2 PdII_Alkyl R-CH2-CH(Ar)-Pd(II)-I(Ln) Olefin_Insertion->PdII_Alkyl Beta_Hydride_Elim β-Hydride Elimination PdII_Alkyl->Beta_Hydride_Elim Product Ar-CH=CH-R Beta_Hydride_Elim->Product Pd_Hydride H-Pd(II)-I(Ln) Beta_Hydride_Elim->Pd_Hydride Base_Regen Base Pd_Hydride->Base_Regen Base Base_Regen->Pd0 - HBX

Figure 2: Simplified Heck Reaction Catalytic Cycle.
Experimental Protocol: Synthesis of Methyl 2-(3-(2-phenylethenyl)phenyl)acetate

This protocol describes the reaction of Methyl 2-(3-iodophenyl)acetate with styrene.

Materials:

  • Methyl 2-(3-iodophenyl)acetate

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate

  • Hexanes

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

Equipment:

  • Schlenk tube or sealed reaction vessel

  • Magnetic stirrer with heating plate

  • Inert gas supply

Procedure:

  • To a Schlenk tube, add Methyl 2-(3-iodophenyl)acetate (1.0 eq) and palladium(II) acetate (0.03 eq).

  • Seal the tube, evacuate, and backfill with argon or nitrogen three times.

  • Add the solvent (DMF or MeCN), followed by styrene (1.5 eq) and triethylamine (2.0 eq) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the desired product.[7][8]

ReagentMolar Eq.Purpose
Methyl 2-(3-iodophenyl)acetate1.0Aryl halide substrate
Styrene1.5Olefin coupling partner
Pd(OAc)₂0.03Palladium catalyst precursor
Et₃N2.0Base to neutralize H-X
DMF or MeCN-Solvent

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes.[9][10]

Mechanistic Rationale

The Sonogashira coupling typically involves a dual catalytic system of palladium and copper:

  • Palladium Cycle: Similar to other cross-coupling reactions, it starts with the oxidative addition of the aryl iodide to a Pd(0) complex.

  • Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide.

  • Transmetalation: The copper acetylide transfers the alkyne group to the palladium(II) complex.

  • Reductive Elimination: The aryl and alkynyl groups on the palladium center couple, yielding the final product and regenerating the Pd(0) catalyst.[9]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)-I(Ln) OxAdd->PdII_Aryl Transmetalation_Pd Transmetalation PdII_Aryl->Transmetalation_Pd PdII_Alkynyl Ar-Pd(II)-C≡CR(Ln) Transmetalation_Pd->PdII_Alkynyl RedElim Reductive Elimination PdII_Alkynyl->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR RedElim->Product CuI Cu(I) Alkyne_Activation Alkyne Activation CuI->Alkyne_Activation R-C≡CH, Base Cu_Acetylide Cu-C≡CR Alkyne_Activation->Cu_Acetylide Cu_Acetylide->Transmetalation_Pd Transfer to Pd

Figure 3: Simplified Sonogashira Catalytic Cycles.
Experimental Protocol: Synthesis of Methyl 2-(3-(phenylethynyl)phenyl)acetate

This protocol outlines the coupling of Methyl 2-(3-iodophenyl)acetate with phenylacetylene.

Materials:

  • Methyl 2-(3-iodophenyl)acetate

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Hexanes

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

Equipment:

  • Schlenk flask

  • Magnetic stirrer

  • Inert gas supply

Procedure:

  • In a Schlenk flask, dissolve Methyl 2-(3-iodophenyl)acetate (1.0 eq) in anhydrous THF under an argon atmosphere.

  • Add triethylamine (3.0 eq) and phenylacetylene (1.2 eq).

  • To this solution, add copper(I) iodide (0.05 eq) and bis(triphenylphosphine)palladium(II) dichloride (0.025 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate) to yield the desired arylalkyne.[9][11]

ReagentMolar Eq.Purpose
Methyl 2-(3-iodophenyl)acetate1.0Aryl halide substrate
Phenylacetylene1.2Terminal alkyne
PdCl₂(PPh₃)₂0.025Palladium catalyst
CuI0.05Co-catalyst
Et₃N3.0Base and solvent
THF-Solvent

Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. It allows for the synthesis of a wide range of arylamines from aryl halides and primary or secondary amines.[12][13]

Mechanistic Rationale

The generally accepted mechanism for the Buchwald-Hartwig amination is as follows:

  • Oxidative Addition: A Pd(0) complex reacts with the aryl halide to form a Pd(II) species.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation to form a palladium amido complex.

  • Reductive Elimination: The aryl group and the amino group couple, forming the C-N bond and regenerating the Pd(0) catalyst.[12]

Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)-I(Ln) OxAdd->PdII_Aryl Amine_Coord Amine Coordination & Deprotonation PdII_Aryl->Amine_Coord R2NH, Base PdII_Amido Ar-Pd(II)-NR2(Ln) Amine_Coord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR2 RedElim->Product

Figure 4: Simplified Buchwald-Hartwig Amination Cycle.
Experimental Protocol: Synthesis of Methyl 2-(3-morpholinophenyl)acetate

This protocol describes the amination of Methyl 2-(3-iodophenyl)acetate with morpholine.

Materials:

  • Methyl 2-(3-iodophenyl)acetate

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolinium chloride (SIPr·HCl)

  • Lithium bis(trimethylsilyl)amide (LHMDS), 1 M solution in THF

  • Anhydrous diethyl ether

  • Ethyl acetate

  • Hexanes

  • Argon or Nitrogen gas

Equipment:

  • Oven-dried Schlenk tube

  • Magnetic stirrer

  • Inert gas supply

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 eq) and SIPr·HCl (0.04 eq).

  • Add Methyl 2-(3-iodophenyl)acetate (1.0 eq).

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add morpholine (1.2 eq) via syringe.

  • Add LHMDS (1.5 eq, 1 M solution in THF) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 10-24 hours, monitoring by TLC.

  • Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexane eluent.[13]

ReagentMolar Eq.Purpose
Methyl 2-(3-iodophenyl)acetate1.0Aryl halide substrate
Morpholine1.2Amine coupling partner
Pd₂(dba)₃0.01Palladium(0) precursor
SIPr·HCl0.04N-heterocyclic carbene (NHC) ligand precursor
LHMDS1.5Strong, non-nucleophilic base
Diethyl ether/THF-Solvent

Conclusion

Methyl 2-(3-iodophenyl)acetate serves as an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, providing access to a diverse range of substituted phenylacetate derivatives. The protocols outlined in this application note provide a solid foundation for researchers to explore the synthetic utility of this versatile building block. As with any chemical reaction, optimization of the reaction conditions, including catalyst, ligand, base, solvent, and temperature, may be necessary to achieve the best results for specific substrate combinations.

References

  • Google Patents. (n.d.). Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
  • Havelková, M., Dvořák, D., & Hocek, M. (2001).
  • Kirchhoff, J. H., Netherton, M. R., Hill, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663.
  • San Diego Mesa College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

  • Chem Help ASAP. (2020, February 13). Suzuki coupling reaction [Video]. YouTube. [Link]

  • Wang, L., et al. (2020). One-Step Synthesis of PdCu@Ti3C2 with High Catalytic Activity in the Suzuki-Miyaura Coupling Reaction. ACS Applied Materials & Interfaces, 12(49), 54865-54873.
  • Fletcher, S. P., et al. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society, 144(34), 15551–15557.
  • Bavetsias, V., et al. (2010).
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Sonogashira reaction between aryl iodides and terminal alkynes in presence of Cu(OTf)2 and phosphate ligand. (n.d.). ResearchGate. Retrieved from [Link]

  • Arai, S., et al. (2001). Heck Coupling Reaction of Iodobenzene and Styrene Using Supercritical Water in the Absence of a Catalyst. Chemistry Letters, 30(12), 1262-1263.
  • Ben-Valid, S., et al. (2007). Heck coupling styrene with aryl halides catalyzed by palladium complexes in biphasic media. Journal of the Chilean Chemical Society, 52(4), 1297-1300.
  • Chen, H., Ai, Z., & Liao, X. (2024).
  • University of Georgia Office of Research. (n.d.). Standard Operating Procedure: Tri-tert-butylphosphine. Retrieved from [Link]

  • Cai, M., et al. (2010). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 15(5), 3372-3385.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Saiyyed, A. S., & Bedekar, A. V. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Organic & Biomolecular Chemistry, 21(30), 6146-6166.
  • Kinetic Study of the Heck Reaction by the Method of Competing Reactions. (n.d.). ResearchGate. Retrieved from [Link]

  • Odinity. (2013, November 18). Intro to Organometallics: The Heck Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Viciu, M. S., & Nolan, S. P. (2004). General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages, 268.

Sources

Method

Application Note: Workup and Purification of Methyl 2-(3-iodophenyl)acetate

Abstract & Scope Methyl 2-(3-iodophenyl)acetate is a critical building block in medicinal chemistry, frequently utilized as a scaffold for Suzuki-Miyaura cross-couplings or alpha-arylation reactions. Its utility relies h...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Methyl 2-(3-iodophenyl)acetate is a critical building block in medicinal chemistry, frequently utilized as a scaffold for Suzuki-Miyaura cross-couplings or alpha-arylation reactions. Its utility relies heavily on the integrity of the carbon-iodine (C-I) bond and the purity of the ester functionality.

Common synthetic routes (e.g., Fischer esterification of 3-iodophenylacetic acid) often yield a crude oil contaminated with unreacted acid, mineral acid catalysts, and free iodine (


), which manifests as a persistent pink or violet discoloration. This guide details a self-validating workup protocol designed to eliminate these specific impurities, stabilize the C-I bond, and prepare the compound for high-sensitivity downstream applications.

Chemical Profile & Properties

Understanding the physicochemical nature of the target molecule is the first step in designing a purification logic.

PropertyValue / DescriptionImplications for Workup
IUPAC Name Methyl 2-(3-iodophenyl)acetate--
Molecular Weight 276.07 g/mol Non-volatile at STP; requires high vacuum for distillation.
Physical State Colorless to pale yellow oilEasy liquid handling; prone to oiling out during recrystallization attempts.
Solubility Soluble in EtOAc, DCM, Et2O, MeOHStandard organic extraction is viable.
LogP (Predicted) ~2.9 - 3.2Highly lipophilic; will elute quickly on silica gel.
Key Sensitivity Photolabile (C-I bond) Must be protected from light to prevent photodeiodination.
Impurity Marker Free Iodine (

)
Causes oxidative side reactions in Pd-catalyzed couplings.

Protocol A: The "Reductive" Workup

Objective: Neutralize acid catalyst and chemically reduce free iodine traces to water-soluble iodide (


).
The Mechanism of Action

Standard bicarbonate washes neutralize acidity but fail to remove free iodine, which is lipophilic and remains in the organic phase. We utilize Sodium Thiosulfate (


) , which acts as a "scavenger" by reducing elemental iodine to iodide, forcing it into the aqueous phase:


Step-by-Step Procedure
  • Quench: Cool the reaction mixture (typically Methanol/H2SO4) to 0°C. Slowly add Saturated Aqueous Sodium Bicarbonate (

    
    ) until pH ~8. Caution: Gas evolution (
    
    
    
    ).
  • Solvent Swap: Concentrate the mixture under reduced pressure to remove bulk Methanol. (Residual methanol solubilizes the ester in water, leading to yield loss).

  • Extraction: Redissolve the residue in Ethyl Acetate (EtOAc) or Diethyl Ether (

    
    ) . Add water to dissolve inorganic salts.
    
  • The Iodine Wash (Critical):

    • Observe the organic layer.[1][2][3] If it exhibits a pink, violet, or reddish hue, free iodine is present.

    • Wash the organic layer with 10% w/v Sodium Thiosulfate solution .

    • Validation: Shake vigorously for 2 minutes. The organic layer must turn from pink/violet to pale yellow or colorless. If color persists, repeat the wash.

  • Brine Wash: Wash with saturated NaCl to remove trapped water.

  • Drying: Dry over Anhydrous Magnesium Sulfate (

    
    ) for 10 minutes. Filter and concentrate.
    
Visualization: Workup Logic Flow

WorkupLogic Rxn Crude Reaction Mixture (Acid + Ester + I2) Quench 1. pH Adjustment (Sat. NaHCO3) Rxn->Quench Evap 2. Remove MeOH (Rotary Evap) Quench->Evap Extract 3. Re-dissolve in EtOAc Evap->Extract Thio 4. Reductive Wash (10% Na2S2O3) Extract->Thio Check Color Check: Is Organic Layer Pink? Thio->Check Waste Aqueous Waste (Contains NaI, Salts) Thio->Waste Check->Thio Yes (Repeat) Dry 5. Dry & Concentrate Check->Dry No (Clear/Pale)

Figure 1: Decision-based workup flow ensuring complete removal of oxidative iodine impurities.

Protocol B: Purification Architectures

While the workup removes gross impurities, "research-grade" purity (>98%) requires fractionation.

Method 1: Flash Column Chromatography (Recommended)

Due to the lipophilic nature of the methyl ester and the aryl iodide, the compound elutes rapidly.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Hexanes / Ethyl Acetate.

  • Gradient Strategy:

    • Equilibration: 100% Hexanes (2 Column Volumes).

    • Loading: Load crude oil as a concentrated solution in minimal Hexanes/DCM (9:1).

    • Elution: 0%

      
       10% EtOAc in Hexanes over 10 Column Volumes.
      
    • Observation: The product typically elutes between 3-7% EtOAc.

    • TLC Visualization: UV Active (254 nm). Note: Iodine stains may not be necessary as the compound is strongly UV active.

Method 2: High-Vacuum Distillation (Scale-Up Only)

For quantities >10g, chromatography becomes solvent-intensive. Distillation is viable but carries thermal risks.

  • Requirement: High Vacuum Line (< 0.5 mmHg).[2]

  • Risk: Aryl iodides have a weaker C-X bond energy (~65 kcal/mol) compared to bromides or chlorides. Prolonged heating >150°C can cause homolytic cleavage (iodine formation).

  • Protocol:

    • Add a magnetic stir bar and a small amount of copper powder (stabilizer) to the boiling flask.

    • Ensure the system is leak-free to minimize boiling temperature.

    • Discard the initial "forerun" (residual solvents).

    • Collect the main fraction. Do not distill to dryness (explosion risk with residue overheating).

Visualization: Purification Decision Tree

PurificationTree Input Crude Oil (Post-Workup) ScaleCheck Scale < 5g? Input->ScaleCheck Flash Flash Chromatography (Hex/EtOAc 95:5) ScaleCheck->Flash Yes Distill High Vac Distillation (<1 mmHg) ScaleCheck->Distill No Warning CRITICAL: Keep Pot Temp <140°C to avoid C-I cleavage Distill->Warning

Figure 2: Selection logic for purification based on scale and thermal stability risks.

Quality Control & Storage

Analytical Validation
  • 1H NMR (CDCl3):

    • 
       3.60 ppm (s, 2H):  Benzylic methylene (
      
      
      
      ).
    • 
       3.70 ppm (s, 3H):  Methyl ester (
      
      
      
      ).
    • 
       7.0 - 7.6 ppm (m, 4H):  Aromatic protons. Look for the distinctive pattern of 1,3-disubstitution.
      
  • Appearance: Clear oil. Any darkening (browning) over time indicates iodine liberation.

Storage Protocol

Aryl iodides are inherently metastable.

  • Container: Amber glass vial (strictly required to block UV).

  • Atmosphere: Flush with Argon or Nitrogen before sealing.

  • Temperature: 2-8°C (Refrigerator).

  • Stabilizer: For long-term storage (>6 months), a strip of activated copper wire in the vial can scavenge free iodine.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard reference for Fischer Esterification workup and bicarbonate neutralization).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 122245, Methyl 3-iodophenylacetate. (General physical property verification). [Link]

  • Biotage. Flash Purification of Esters and Non-Polar Compounds. Application Note describing solvent gradients for lipophilic esters. [Link]

  • University of Rochester, Dept. of Chemistry. Workup for Removing Bromine or Iodine. (Authoritative source for the Thiosulfate reduction mechanism). [Link]

  • Klapars, A.; Buchwald, S. L. "Copper-Catalyzed Halogen Exchange in Aryl Halides: An Efficient Route to Aryl Iodides and Chlorides." J. Am. Chem. Soc.2002 , 124, 14844-14845. (Context for stability and handling of aryl iodides). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

"Methyl 2-(3-iodophenyl)acetate" side reactions in Sonogashira coupling

Technical Support Center: Advanced Coupling Methodologies Subject: Troubleshooting Sonogashira Coupling of Methyl 2-(3-iodophenyl)acetate Ticket ID: SGC-392-META Status: Open Responder: Dr. A. Vance, Senior Application S...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Coupling Methodologies Subject: Troubleshooting Sonogashira Coupling of Methyl 2-(3-iodophenyl)acetate Ticket ID: SGC-392-META Status: Open Responder: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Substrate Profile

You are working with Methyl 2-(3-iodophenyl)acetate .[1] Before troubleshooting, we must anatomize your substrate to understand its specific vulnerabilities during Palladium-catalyzed cross-coupling.

  • The Reactive Handle (Aryl Iodide): The C–I bond is the intended reaction site. It is highly reactive (good) but susceptible to dehalogenation (bad).

  • The "Soft" Spot (Benzylic Ester): The methylene group (

    
    ) located between the aromatic ring and the carbonyl is benzylic  and 
    
    
    
    -to-carbonyl
    . These protons are significantly more acidic (
    
    
    in DMSO) than standard alkyl protons.
  • The Trap (Ester Moiety): Susceptible to hydrolysis (saponification) or transesterification if nucleophilic solvents (alcohols) or aqueous bases are used.

This guide addresses the three most common failure modes for this specific scaffold: Glaser Homocoupling , Ester Hydrolysis , and Hydrodehalogenation .

Module 1: The "Glaser" Trap (Oxidative Homocoupling)

Symptom:

"My aryl iodide (starting material) is unreacted, or I see a new spot that doesn't match the product mass. The alkyne is consumed rapidly."

Diagnosis: You are likely witnessing the Glaser Coupling (or Hay Coupling) of your terminal alkyne. In the presence of Copper(I) and trace Oxygen, two alkyne molecules couple to form a diyne (


), bypassing your aryl iodide entirely.

The Mechanism: Copper(I) forms a


-complex with the alkyne, lowering the 

of the terminal proton. The amine base deprotonates it to form a Copper-acetylide.[2] If

is present, this species oxidizes and dimerizes.

Corrective Protocol:

  • Degassing is Non-Negotiable: Sparging with Argon for 5 minutes is often insufficient. Use the Freeze-Pump-Thaw method (3 cycles) for the solvent before adding the catalyst.

  • Slow Addition: Add the alkyne slowly via syringe pump to keep its concentration low relative to the aryl iodide.

  • Copper-Free Variant: If the problem persists, switch to a Copper-free protocol (requires higher Pd loading or specialized ligands like XPhos).

Module 2: Base-Mediated Instability (Hydrolysis & Side Reactions)

Symptom:

"I am isolating the carboxylic acid instead of the ester, or my yield is low due to a complex baseline."

Diagnosis: Your substrate, Methyl 2-(3-iodophenyl)acetate, is base-sensitive.

  • Hydrolysis: Using hydroxide bases (NaOH, KOH) or aqueous conditions will saponify the methyl ester to the acid.

  • 
    -Deprotonation:  Strong bases (e.g., 
    
    
    
    , KHMDS) can deprotonate the benzylic position, leading to enolate formation which shuts down the catalytic cycle or leads to polymerization.

Decision Matrix for Base Selection:

Base TypeSuitabilityRisk LevelNotes
Hydroxides (NaOH, KOH) CRITICAL FAIL HighWill hydrolyze your ester immediately.
Alkoxides (

)
⚠️ CAUTION HighMay deprotonate the

-carbon (benzylic). Avoid.
Secondary Amines (

)
⚠️ CAUTION MediumCan act as a nucleophile (aminolysis of ester).
Tertiary Amines (

, DIPEA)
RECOMMENDED LowStandard choice. Non-nucleophilic, mild enough to spare the ester.
Inorganic Carbonates (

)
RECOMMENDED LowExcellent for anhydrous conditions.

Module 3: The "Dead End" (Hydrodehalogenation)

Symptom:

"I isolated a product with mass [M-126]. It looks like the Iodine was replaced by Hydrogen."

Diagnosis: This is Hydrodehalogenation . The Palladium inserts into the C–I bond (Oxidative Addition), but instead of transmetallating with the alkyne, it undergoes


-hydride elimination from a ligand or solvent, followed by Reductive Elimination of the reduced arene (Methyl 2-phenylacetate).

Root Causes:

  • Solvent Choice: Primary/Secondary alcohols (MeOH, EtOH, IPA) act as hydride sources.

  • Amine Source: Triethylamine can sometimes serve as a hydride donor at high temperatures.

Corrective Protocol:

  • Solvent Swap: Switch to strictly aprotic solvents: THF , DMF , or Acetonitrile .

  • Temperature Control: Do not overheat. Aryl Iodides are reactive; this coupling should proceed at Room Temperature (RT) to

    
    .
    

Visualizing the Competition

The following diagram illustrates the "Battle for the Catalyst" occurring in your flask.

Sonogashira_Pathways cluster_legend Pathway Legend Substrate Methyl 2-(3-iodophenyl)acetate (Ar-I) OxAdd Ar-Pd(II)-I (Oxidative Addition) Substrate->OxAdd Pd(0) Alkyne Terminal Alkyne (R-C≡C-H) Cu_Acetylide Cu-Acetylide (R-C≡C-Cu) Alkyne->Cu_Acetylide CuI, Base Pd_Cat Pd(0) Catalyst Pd_Cat->OxAdd Product Coupled Product (Ar-C≡C-R) OxAdd->Product 1. Transmetallation (with Cu-Acetylide) 2. Reductive Elimination Dehalo Dehalogenated Side Product (Ar-H) OxAdd->Dehalo Hydride Source (Alcohol/High Temp) Cu_Acetylide->Product Glaser Glaser Product (Diyne: R-C≡C-C≡C-R) Cu_Acetylide->Glaser O2 (Air Leak!) key1 Desired Pathway key2 Failure Mode

Figure 1: Mechanistic competition in Sonogashira coupling. Red paths indicate failure modes caused by Oxygen (Glaser) or Hydride donors (Dehalogenation).

Standard Operating Procedure (SOP)

Protocol: Optimized Coupling for Methyl 2-(3-iodophenyl)acetate

Reagents:

  • Substrate: 1.0 equiv

  • Terminal Alkyne: 1.2 equiv

  • Catalyst:

    
     (3 mol%)
    
  • Co-Catalyst:

    
     (1.5 mol%)
    
  • Base:

    
     (3.0 equiv) — Must be dry/distilled.
    
  • Solvent: Anhydrous THF (0.1 M concentration)

Workflow:

  • Prep: Charge an oven-dried Schlenk flask with the Pd catalyst, CuI, and Substrate.

  • Seal & Purge: Cap with a septum. Evacuate and backfill with Argon (

    
    ).
    
  • Solvent Add: Add anhydrous THF and

    
     via syringe.
    
  • Degas (Critical): If possible, freeze-pump-thaw. If not, bubble Argon vigorously through the solution for 15 mins.

  • Alkyne Add: Add the alkyne (liquid) or alkyne solution (solid) dropwise via syringe.

  • Reaction: Stir at Room Temperature . Monitor by TLC/LCMS after 2 hours.

    • Note: Only heat to

      
       if conversion is <10% after 4 hours.
      
  • Workup: Dilute with EtOAc, wash with saturated

    
     (removes Cu), then brine. Dry over 
    
    
    
    .

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.

  • Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction.[3][4] Angewandte Chemie International Edition, 39(15), 2632-2657.

  • Glaser, C. (1869). Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft, 2(1), 422-424. (Historical context for Homocoupling).

  • Zeni, G., & Larock, R. C. (2006). Synthesis of Heterocycles via Palladium-Catalyzed Oxidative Addition. Chemical Reviews, 106(11), 4644-4680. (Mechanistic insights on Pd-insertion).

Sources

Optimization

Technical Support Center: High-Efficiency Coupling of Methyl 2-(3-iodophenyl)acetate

Ticket ID: OPT-53093-65-5 Status: Open Assigned Specialist: Senior Application Scientist, Process Optimization Unit[1] Executive Summary & Chemical Profile Subject: Methyl 2-(3-iodophenyl)acetate (CAS: 53093-65-5) Core C...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: OPT-53093-65-5 Status: Open Assigned Specialist: Senior Application Scientist, Process Optimization Unit[1]

Executive Summary & Chemical Profile

Subject: Methyl 2-(3-iodophenyl)acetate (CAS: 53093-65-5) Core Challenge: Optimizing reaction kinetics (turnover frequency) while preserving the base-sensitive methyl ester functionality during Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck).

Technical Assessment: Methyl 2-(3-iodophenyl)acetate presents a classic "Reactivity vs. Stability" paradox.[1] The aryl iodide moiety (C–I bond) allows for rapid oxidative addition, theoretically enabling fast reaction times. However, the pendant methyl ester is susceptible to hydrolysis (saponification) under the aqueous basic conditions typical of standard Suzuki protocols. Furthermore, the high reactivity of the iodide can lead to homocoupling (Ullmann-type side reactions) if the catalytic cycle is not properly balanced.

This guide provides an optimized workflow to reduce reaction times from hours (thermal) to minutes (microwave/high-activity catalyst) while maintaining >95% chemoselectivity for the ester.

Critical Parameter Optimization (The "Engine")

To improve efficiency, we must upgrade the catalytic "engine" from first-generation systems (e.g., Pd(PPh3)4) to third-generation precatalysts.

A. Catalyst & Ligand Selection

Standard Pd(PPh3)4 is often too slow and air-sensitive.[1] For this substrate, we recommend bulky, electron-rich phosphine ligands or NHC complexes.[1]

ParameterStandard (Legacy)Optimized (High Efficiency)Technical Rationale
Catalyst Pd(PPh3)4XPhos Pd G4 or Pd(dppf)Cl2 G4 precatalysts ensure rapid activation at low temperatures; dppf prevents dehalogenation.[1]
Ligand TriphenylphosphineXPhos or SPhos Bulky biaryl ligands accelerate reductive elimination, the rate-determining step for sterically demanding couplings.[1]
Loading 5–10 mol%0.5–2.0 mol% High-activity ligands increase Turnover Number (TON), reducing cost and metal scavenging needs.[1]
B. Reaction Environment (The "Fuel")

The choice of base and solvent is critical to preventing the "Ester Trap" (hydrolysis).[2]

ComponentStandard (Risk)Optimized (Safe)Mechanism of Improvement
Base NaOH, KOH, NaOEtK3PO4 or Cs2CO3 Weaker, non-nucleophilic bases minimize attack on the methyl ester carbonyl.[1]
Solvent MeOH/WaterDioxane/Water (10:1) or Toluene Reducing water content and avoiding primary alcohols prevents transesterification and hydrolysis.[1]
Energy Thermal (Reflux)Microwave (80–100°C) Microwave irradiation provides volumetric heating, reducing reaction time from 12h to <20 min.

Visualizing the Optimization Logic

The following diagram illustrates the decision matrix for optimizing the coupling of Methyl 2-(3-iodophenyl)acetate, highlighting the pathways to avoid side reactions.

OptimizationLogic Start Substrate: Methyl 2-(3-iodophenyl)acetate BaseSelect Base Selection Start->BaseSelect CatSelect Catalyst Selection Start->CatSelect EnergySelect Energy Source Start->EnergySelect Goal High Yield (>90%) Fast Reaction (<30 min) Hydrolysis FAILURE: Ester Hydrolysis BaseSelect->Hydrolysis Strong Base (NaOH/KOH) Success OPTIMIZED: Intact Ester + High TOF BaseSelect->Success Mild Base (K3PO4/Cs2CO3) Slow INEFFICIENT: Long Reaction Time CatSelect->Slow Pd(PPh3)4 CatSelect->Success XPhos Pd G4 / Pd-NHC EnergySelect->Slow Thermal Reflux (12h) EnergySelect->Success Microwave (20 min) Success->Goal

Figure 1: Optimization logic flow. Green paths indicate the recommended protocol to avoid hydrolysis and slow kinetics.

Troubleshooting Specific Failures (FAQs)

Q1: I am observing the formation of (3-iodophenyl)acetic acid instead of the coupled product. What is happening?

  • Diagnosis: Saponification.[1] You are likely using a hydroxide base (NaOH) or running the reaction in a solvent mixture with too much water/alcohol at high temperatures.

  • Fix: Switch to anhydrous conditions using Cesium Carbonate (Cs2CO3) in Toluene or Dioxane.[1] If water is required for boronic acid solubility, limit it to a 10:1 ratio and use Potassium Phosphate (K3PO4) as the base.

Q2: The reaction stalls at 60% conversion despite using 10 mol% Pd(PPh3)4.

  • Diagnosis: Catalyst deactivation (Pd black formation) or oxidation of the phosphine ligand. Aryl iodides release iodide ions, which can poison Pd catalysts in the absence of stabilizing ligands.

  • Fix: Switch to Pd(dppf)Cl2 or XPhos Pd G3 .[1] These ligands bind tighter to the metal center, extending the catalyst lifetime. Alternatively, add a "catalyst booster" like TBAB (Tetrabutylammonium bromide) to stabilize the Pd nanoparticles.

Q3: I see a significant amount of homocoupling (dimerization of the starting material).

  • Diagnosis: This is common with aryl iodides.[1] It is often caused by the presence of oxygen or excessive catalyst loading.

  • Fix:

    • Degas rigorously: Sparge solvents with Argon for 15 minutes before adding the catalyst.

    • Slow Addition: Add the aryl iodide slowly to the mixture if possible (though less practical in microwave).

    • Change Solvent: Switch from DMF to Toluene/Water mixtures; homocoupling is often favored in polar aprotic solvents.[1]

Optimized Experimental Protocol

Method: Microwave-Assisted Suzuki-Miyaura Coupling Target Scale: 1.0 mmol[1]

Materials
  • Methyl 2-(3-iodophenyl)acetate (1.0 equiv)[1]

  • Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G4 (2 mol%) or Pd(dppf)Cl2 (3 mol%)

  • Base: K3PO4 (2.0 equiv)

  • Solvent: 1,4-Dioxane : Water (9:1 ratio)[1]

Workflow
  • Charge Vessel: In a microwave-safe vial, add the methyl 2-(3-iodophenyl)acetate, boronic acid, and K3PO4.

  • Solvent Addition: Add the Dioxane/Water mixture.[1]

  • Degas: Cap the vial and purge with Argon/Nitrogen for 5 minutes (via needle).

  • Catalyst Addition: Remove the cap briefly (under inert flow) to add the Pd catalyst, then recap immediately.

  • Reaction: Irradiate in a microwave reactor:

    • Temperature: 100 °C

    • Time: 20 minutes

    • Stirring: High

  • Workup: Dilute with Ethyl Acetate, wash with water (x2) and brine. Dry over MgSO4.[1]

  • Purification: Flash chromatography (Hexane/EtOAc).

Troubleshooting Flowchart

Troubleshooting Problem Issue: Low Yield / Impurities Check1 Is the Ester Intact? Problem->Check1 Hydrolyzed No (Acid formed) Action: Switch to Cs2CO3/Anhydrous Check1->Hydrolyzed No Intact Yes Check1->Intact Yes Check2 Is Starting Material (SM) Left? Intact->Check2 SM_Left Yes (Incomplete) Action: Switch to XPhos Pd G4 or Increase Temp Check2->SM_Left Yes No_SM No (SM Consumed) Check2->No_SM No Check3 Identify Side Product No_SM->Check3 Dimer Homocoupling (Dimer) Action: Degas Solvents Better Check3->Dimer Dehalo Dehalogenation (H-subs) Action: Avoid Alcohols (MeOH/EtOH) Check3->Dehalo

Figure 2: Diagnostic workflow for resolving reaction failures.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21939462, Methyl 2-(3-iodophenyl)acetate.[1] Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457-2483. (Foundational text on mechanism and base selection).

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1] Accounts of Chemical Research, 41(11), 1461–1473. (Source for XPhos/SPhos efficiency).

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.[1] Angewandte Chemie International Edition, 43(46), 6250-6284. (Source for microwave kinetic acceleration).[3][4]

  • Sigma-Aldrich. Product Specification: Methyl (3-iodophenyl)acetate (CAS 53093-65-5).[1] (Verification of CAS/Structure identity).

Sources

Troubleshooting

"Methyl 2-(3-iodophenyl)acetate" dealing with air- or moisture-sensitive reagents

CAS: 124379-35-9 | Formula: C₉H₉IO₂ | MW: 276.07 g/mol [1] Introduction: The "Dual-Threat" Reagent Welcome to the technical support guide for Methyl 2-(3-iodophenyl)acetate . As a researcher, you are likely utilizing thi...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 124379-35-9 | Formula: C₉H₉IO₂ | MW: 276.07 g/mol [1]

Introduction: The "Dual-Threat" Reagent

Welcome to the technical support guide for Methyl 2-(3-iodophenyl)acetate . As a researcher, you are likely utilizing this compound as a building block for complex scaffolds via cross-coupling or metallation.[1]

The Technical Challenge: This molecule presents a "dual-threat" regarding stability and reactivity, requiring distinct handling protocols depending on your downstream application:

  • The Aryl Iodide (C–I): Highly reactive toward Pd(0) but susceptible to homocoupling and light-induced degradation.[1]

  • The Methyl Ester (–COOMe): A "nucleophile trap."[1] It is stable to air but highly sensitive to strong bases (LDA, n-BuLi) and reducing agents, often leading to unwanted cyclization or polymerization during metallation events.[1]

This guide provides troubleshooting for these specific failure modes.

Module 1: Critical Properties & Storage

Before initiating reactions, verify the integrity of your starting material. Iodine-containing compounds are prone to photodegradation, liberating free iodine (


) which acts as a radical inhibitor and oxidant in sensitive catalytic cycles.[1]
Data Sheet: Physical & Chemical Parameters
PropertyValue / ConditionTechnical Note
Appearance Light yellow liquid/low-melting solidDarkening to brown indicates

liberation.[1]
Boiling Point ~290°C (Predicted)High boiling point makes removal by rotovap difficult; requires column chromatography.[1]
Storage Temp 2–8°CRefrigeration slows ester hydrolysis and iodide decomposition.[1]
Light Sensitivity High Must be stored in amber vials or foil-wrapped containers.[1]
Moisture Sensitivity ModerateEster hydrolysis occurs over time in wet solvents.[1]
Protocol: Reagent Quality Check

If your reagent has turned dark brown:

  • Dissolve in

    
     or 
    
    
    
    .[1]
  • Wash with 10%

    
     (Sodium Thiosulfate) to reduce free iodine (
    
    
    
    ).[1]
  • Dry over

    
    , filter, and concentrate.
    
  • Why? Free iodine poisons Pd-catalysts by oxidizing

    
     to inactive 
    
    
    
    species prematurely.[1]

Module 2: Troubleshooting Cross-Coupling (Suzuki, Heck, Sonogashira)

Issue: The reaction stalls, yields are low (<40%), or significant homocoupling (dimerization) is observed. Root Cause: Oxygen ingress during the setup phase.[1] Aryl iodides undergo oxidative addition rapidly, but the resulting Pd(II) species is sensitive to oxygen, leading to phosphine oxidation and "Pd-black" precipitation.[1]

The "Zero-Oxygen" Protocol

Do not rely on simple balloon purging for this substrate.

  • Solvent Prep: Solvents (THF, Dioxane, Toluene) must be sparged with Argon for >15 mins or taken from a solvent purification system (SPS).[1]

  • Degassing Method: Use the Freeze-Pump-Thaw method for small scales (<500 mg) or vigorous Argon Sparging (submerged needle) for 20 mins for larger scales.[1]

  • Base Selection: Avoid hydroxide bases (NaOH/KOH) if possible to prevent ester hydrolysis.[1] Use Carbonates (

    
    , 
    
    
    
    )
    or Phosphates (
    
    
    )
    .[1]
Visualizing the Failure Mode

The diagram below illustrates where Oxygen (


) interrupts the catalytic cycle.

PdCycle Start Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-I Species) Start->OxAdd + Ar-I (Substrate) TransMetal Transmetallation (Rate Limiting) OxAdd->TransMetal + Boronic Acid/Base Oxygen O2 Ingress OxAdd->Oxygen Product Reductive Elimination (Product Release) TransMetal->Product Product->Start Regeneration DeadCat Inactive Pd-Black / Pd(II)-Oxide Oxygen->DeadCat Phosphine Oxidation

Figure 1: Palladium Catalytic Cycle showing the critical point of oxidative failure.[1] Oxygen attacks the Pd(II) intermediate, causing catalyst death before transmetallation.

Module 3: Metallation & The "Ester Trap"

Issue: You need to convert the C–I bond to a nucleophile (C–Li or C–Mg) for reaction with an electrophile, but you observe polymerization or low yields. Root Cause: The Ester Trap .[1] Standard Lithium-Halogen exchange (using n-BuLi) is dangerous because the formed Aryl-Lithium species is highly nucleophilic and will attack the ester group of a neighboring molecule (intermolecular attack) or its own tail (intramolecular, though less likely for this chain length).[1]

The Solution: Turbo-Grignards (Knochel-Hauser Chemistry)

Do NOT use n-BuLi at 0°C or room temperature.[1] You must use reagents that offer high exchange rates but low nucleophilicity toward esters.[1]

Recommended Reagent:

 (Turbo-Grignard) [1][2]
  • Why? The LiCl breaks up the Grignard aggregates, making the reagent kinetically fast enough to perform I/Mg exchange at low temperatures (-20°C to 0°C) while being thermodynamically stable enough not to attack the methyl ester.

Step-by-Step Protocol: The "Ester-Safe" Exchange
  • Dry Your Glassware: Flame-dry a Schlenk flask under vacuum. Backfill with Argon (3 cycles).[1]

  • Dissolution: Dissolve Methyl 2-(3-iodophenyl)acetate (1.0 equiv) in anhydrous THF (0.5 M).

  • Cooling: Cool the solution to -20°C (Cryocooler or Ice/Salt bath). Note: -78°C is often too cold for Mg-exchange; -20°C is the sweet spot.

  • Exchange: Dropwise add

    
      (1.1 equiv).
    
  • Monitoring: Stir for 30–60 mins.

    • QC Check: Aliquot 0.1 mL, quench with

      
      , and check NMR/GCMS.[1] You should see the deuterated ester (Methyl 2-(3-deutero-phenyl)acetate) and NO  alcohol side products.[1]
      
  • Quench: Add your electrophile (Aldehyde, Ketone, etc.) at -20°C, then slowly warm to RT.

Decision Matrix: Choosing the Right Base

Metallation Start Target: Metallate Ar-I Choice Select Reagent Start->Choice nBuLi n-BuLi / t-BuLi Choice->nBuLi Standard Turbo iPrMgCl-LiCl (Turbo Grignard) Choice->Turbo Expert ResultBad Attack on Ester (Polymerization) nBuLi->ResultBad High Nucleophilicity ResultGood Stable Ar-Mg Species (Ester Intact) Turbo->ResultGood Kinetic Control

Figure 2: Reagent selection logic for metallating ester-containing aryl iodides.

Module 4: FAQs

Q: Can I use this compound in a Heck reaction with basic conditions? A: Yes, but be cautious of the ester. Use mild bases like Sodium Acetate (NaOAc) or Silver Carbonate (


) .[1] Strong bases like NaOtBu will hydrolyze the ester to the acid or cause transesterification if alcohol solvents are used.

Q: I see a purple vapor when I put the compound under high vacuum. What is it? A: That is Iodine (


).[1] Your compound has degraded slightly. The purple vapor is subliming iodine.[1] Stop, dissolve the residue, wash with thiosulfate (as per Module 1), and re-column if necessary.[1]

Q: Can I use DMF as a solvent for coupling? A: Yes, DMF is excellent for solubilizing this compound.[1] However, ensure the DMF is "Amine-Free" (high grade).[1] Dimethylamine impurities in low-grade DMF can react with the ester to form the amide.

References

  • Knochel, P., et al. (2011).[1] Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents.[1]Handbook of Functionalized Organometallics .

    • Cited for: Use of Turbo-Grignard reagents (

      
      ) for selective exchange in the presence of esters.[1]
      
  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1]Chemical Reviews , 95(7), 2457-2483.[1] [1]

    • Cited for: Mechanisms of oxidative addition and oxygen sensitivity in Pd-cycles.[1]

  • PubChem Compound Summary. (2024). Methyl 2-(3-iodophenyl)acetate (CID 21939462).[1][3]National Center for Biotechnology Information .[1] [1]

    • Cited for: Physical properties and safety data.[1][3][4][5][6]

  • Krasovskiy, A., & Knochel, P. (2004).[1] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds.Angewandte Chemie International Edition , 43(25), 3333-3336.[1] [1]

    • Cited for: Specific protocols regarding LiCl acceler

Sources

Optimization

"Methyl 2-(3-iodophenyl)acetate" impact of base and ligand choice on reactivity

Executive Summary Methyl 2-(3-iodophenyl)acetate (CAS: 502649-73-2) is a critical halogenated building block, widely utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck) for the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(3-iodophenyl)acetate (CAS: 502649-73-2) is a critical halogenated building block, widely utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck) for the synthesis of complex pharmaceutical intermediates.[1] Its meta-iodine substitution pattern offers unique steric and electronic properties distinct from its para-isomers, making it valuable in fragment-based drug discovery.

This guide objectively assesses the synthesis of this target molecule through the lens of Green Chemistry. We compare the Classical Fischer Esterification (Method A) against a Heterogeneous Solid-Acid Catalysis (Method B). While Method A represents the traditional bench-standard, Method B demonstrates superior performance in Process Mass Intensity (PMI) and E-factor metrics, aligning with modern sustainable manufacturing mandates.

Part 1: Comparative Route Analysis

Method A: Classical Fischer Esterification (Homogeneous)
  • Mechanism: Acid-catalyzed nucleophilic acyl substitution using sulfuric acid (

    
    ) in refluxing methanol.
    
  • Status: Industry Baseline.

  • Pros: Low raw material cost; established kinetics; high conversion (>95%).

  • Cons: High E-factor due to aqueous workup; generation of inorganic salt waste (neutralization); corrosion hazard; non-recoverable catalyst.

Method B: Heterogeneous Solid-Acid Catalysis (Green Alternative)
  • Mechanism: Esterification driven by Amberlyst-15® (macroreticular sulfonic acid resin) or Dowex H+ in methanol.

  • Status: Recommended Sustainable Route.

  • Pros: Catalyst is recoverable and reusable; "Filter-and-Evaporate" workup minimizes solvent use; zero neutralization waste; reduced energy demand (often runs at lower temps).

  • Cons: Higher initial catalyst cost (offset by reusability); mass transfer limitations if not stirred adequately.

Part 2: Green Metrics Assessment

The following data compares the theoretical and practical environmental impact of both routes. Calculations are based on a 10 mmol scale reaction.

Table 1: Quantitative Green Metrics Comparison

MetricDefinitionMethod A (Classical)Method B (Green Solid-Acid)Impact Analysis
Atom Economy (AE)

93.8% 93.8% Identical intrinsic stoichiometry. The difference lies in the process waste.
Reaction Mass Efficiency (RME)

~65%~85% Method B retains higher efficiency by eliminating consumable acid catalysts and simplifying isolation.
E-Factor

> 15.0 < 4.0 Method A generates significant aqueous waste (brine, neutralized salts) and extraction solvents. Method B waste is primarily evaporated methanol (recyclable).
Process Mass Intensity (PMI)

HighLowMethod B significantly reduces PMI by removing the need for liquid-liquid extraction solvents (DCM/EtOAc).
Hazard Profile Safety & ToxicityCorrosive (

)
Irritant (Solid Resin)Method B eliminates the handling of concentrated corrosive liquids.

Part 3: Experimental Protocols

General Safety Note
  • Methyl 2-(3-iodophenyl)acetate: Irritant (H315, H319, H335).[1] Handle in a fume hood.

  • Methanol: Flammable and toxic.

  • Waste: Segregate halogenated organic waste.

Protocol A: Classical Sulfuric Acid Route (Baseline)
  • Setup: Charge a 100 mL Round Bottom Flask (RBF) with 3-iodophenylacetic acid (2.62 g, 10 mmol) and Methanol (anhydrous, 20 mL).

  • Catalysis: Add Conc.

    
      (0.5 mL) dropwise with stirring.
    
  • Reaction: Attach a reflux condenser and heat to reflux (65 °C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) until acid spot disappears.

  • Workup (The "Brown" Step):

    • Cool mixture to Room Temperature (RT).

    • Concentrate methanol under reduced pressure to ~5 mL.

    • Dilute with Ethyl Acetate (30 mL) and wash carefully with Sat.

      
        (2 x 20 mL) to neutralize acid (Caution: 
      
      
      
      evolution).
    • Wash organic layer with Brine (20 mL).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Yield: Typically 2.4–2.5 g (87–90%) as a pale yellow oil.

Protocol B: Amberlyst-15® Catalyzed Route (Recommended)
  • Setup: Charge a 50 mL RBF with 3-iodophenylacetic acid (2.62 g, 10 mmol) and Methanol (15 mL).

  • Catalysis: Add Amberlyst-15® beads (500 mg, pre-washed with MeOH).

  • Reaction: Stir at RT for 12 hours OR mild heat (40 °C) for 3 hours.

    • Note: The heterogeneous catalyst requires vigorous stirring to overcome mass transfer resistance.

  • Workup (The "Green" Step):

    • Filter the reaction mixture through a sintered glass funnel to recover the Amberlyst-15 beads.

    • Wash the beads with fresh Methanol (5 mL) to recover entrained product.

    • Concentrate the combined filtrate in vacuo.

  • Purification: The residue is typically pure enough (>98% NMR) for subsequent coupling steps. If necessary, pass through a short silica plug.

  • Yield: Typically 2.5–2.6 g (90–94%) as a clear/pale oil.

Part 4: Visualization of Workflows

The following diagrams illustrate the reaction pathway and the decision logic for selecting the green route.

ReactionPathway cluster_MethodA Method A: Classical cluster_MethodB Method B: Green Reactant 3-Iodophenylacetic Acid (C8H7IO2) ProcessA Reflux w/ H2SO4 (65°C, 4h) Reactant->ProcessA ProcessB Amberlyst-15 Solid Acid (RT or 40°C) Reactant->ProcessB Reagent Methanol (MeOH) Reagent->ProcessA Reagent->ProcessB WorkupA Aq. Workup (NaHCO3 Neutralization) ProcessA->WorkupA Product Methyl 2-(3-iodophenyl)acetate (Target) WorkupA->Product WasteA Waste: Na2SO4, Brine, Spent Solvent WorkupA->WasteA WorkupB Filtration & Evaporation (Solvent Recycle) ProcessB->WorkupB WorkupB->Product WasteB Waste: Minimal (Water vapor) WorkupB->WasteB

Caption: Comparative reaction scheme showing the divergent workup intensities between the classical (Red) and green (Green) pathways.

DecisionMatrix Start Select Synthesis Route CheckScale Scale > 100g? Start->CheckScale RouteA Consider Method A (Cost driven) CheckScale->RouteA Yes (if catalyst cost prohibitive) Metrics Evaluate Green Metrics CheckScale->Metrics No / Pilot Scale RouteB Select Method B (Sustainability driven) Metrics->RouteB High E-Factor Priority Metrics->RouteB Reuse Catalyst

Caption: Decision matrix for process chemists selecting a synthesis route based on scale and environmental priorities.

Part 5: Validation & Quality Control

To ensure the integrity of the synthesized product for downstream applications (e.g., Suzuki coupling), the following analytical criteria must be met:

  • 1H NMR (CDCl3, 400 MHz):

    • Look for the singlet methyl ester peak at δ 3.70 ppm .

    • Confirm the benzylic methylene singlet (

      
      ) at δ 3.58 ppm .
      
    • Aromatic region: 7.6–7.0 ppm (characteristic pattern for 1,3-disubstituted benzene).

  • HPLC Purity: >98% (Area %).

    • Impurities to watch: Unreacted acid (polar, elutes early) or hydrolysis product (if stored improperly).

  • Appearance: Clear to pale yellow oil. Darkening indicates iodine liberation (store in dark/cold).

References

  • Synthesis of 3-Iodophenylacetic Acid Precursor: Dublanchet, A., et al. (2004).[2] General procedure for the synthesis of 3-iodophenylacetic acid from 2-(3-iodophenyl)acetonitrile. ChemicalBook/Patent US2004/72871.[2]

  • Green Esterification Methodologies (Solid Acid Catalysts): Alhassan, G., et al. (2017). Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias. ResearchGate.

  • Dowex H+/NaI Catalytic System: Järvinen, P., et al. (2019).[3] Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. ACS Omega.

  • Amberlyst-15 Applications: Pahlevanzadeh, F., et al. (2018).[4] Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts. Royal Society Open Science.

Sources

Troubleshooting

Technical Support Center: Optimizing Cross-Coupling Reactions with Methyl 2-(3-iodophenyl)acetate

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for palladi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for palladium-catalyzed cross-coupling reactions involving Methyl 2-(3-iodophenyl)acetate. Our focus is on ensuring robust and reproducible experimental outcomes by addressing common challenges, with a particular emphasis on preventing catalyst deactivation.

Introduction: The Role of Methyl 2-(3-iodophenyl)acetate in Cross-Coupling Chemistry

Methyl 2-(3-iodophenyl)acetate is a valuable building block in organic synthesis, frequently employed as a substrate in various palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. The presence of the aryl iodide moiety makes it highly reactive towards oxidative addition to a Pd(0) center, which is the initial step in these catalytic cycles.[1][2] However, the success of these reactions is highly dependent on maintaining the activity of the palladium catalyst throughout the transformation. This guide will address common issues encountered when using this substrate and provide actionable solutions to prevent catalyst deactivation and other undesirable side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is Methyl 2-(3-iodophenyl)acetate a good substrate for cross-coupling reactions?

A1: The carbon-iodine bond in Methyl 2-(3-iodophenyl)acetate is weaker than the corresponding carbon-bromine or carbon-chlorine bonds. This facilitates the oxidative addition step to the Pd(0) catalyst, which is often the rate-limiting step in the catalytic cycle. The general reactivity trend for aryl halides is I > OTf ≈ Br > Cl.[1] This higher reactivity allows for milder reaction conditions and can lead to higher yields and faster reaction times.

Q2: What are the most common palladium catalysts used with this substrate?

A2: A variety of Pd(0) and Pd(II) precatalysts can be used. Common choices include:

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A versatile Pd(0) catalyst.

  • Pd(OAc)₂ (Palladium(II) acetate) / Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): These are often used in combination with phosphine ligands.[3]

  • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride): A stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.

The choice of catalyst often depends on the specific coupling reaction being performed (e.g., Suzuki, Heck, Sonogashira).

Q3: Can impurities in my Methyl 2-(3-iodophenyl)acetate sample affect the reaction?

A3: Absolutely. The purity of all starting materials is crucial.[1] Impurities can act as catalyst poisons, leading to deactivation. For instance, sulfur or halogenated compounds can irreversibly bind to the palladium center, rendering it inactive.[4] It is highly recommended to use high-purity starting materials and to purify them if necessary.

Troubleshooting Guide: Catalyst Deactivation and Other Common Issues

Issue 1: Low or No Conversion of Starting Material

Potential Cause A: Catalyst Deactivation

  • Symptom: The reaction starts but stalls before completion, or there is no reaction at all. You might observe the formation of palladium black.

  • Explanation: The active Pd(0) catalyst can aggregate to form inactive palladium black.[1] This can be caused by ligand dissociation, especially with sterically hindered ligands, or by exposure to oxygen which can oxidize the Pd(0) and the phosphine ligands.[1][5]

  • Troubleshooting Steps:

    • Ensure Rigorous Degassing: Oxygen is detrimental to the active Pd(0) catalyst. Degas your solvent and reaction mixture thoroughly using methods like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent.

    • Optimize Ligand-to-Metal Ratio: An inappropriate ligand-to-palladium ratio can lead to catalyst instability. For monodentate phosphine ligands, a ratio of 2:1 to 4:1 is often a good starting point.

    • Increase Catalyst Loading: For a challenging reaction, increasing the catalyst loading from a typical 1 mol% to 3-5 mol% can sometimes overcome deactivation and achieve full conversion.[1][6]

    • Consider a More Robust Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) can stabilize the palladium center and prevent aggregation.[1]

Potential Cause B: Sub-optimal Reaction Conditions

  • Symptom: The reaction is sluggish or does not proceed to completion.

  • Explanation: The choice of solvent, base, and temperature are critical for a successful cross-coupling reaction. These parameters affect solubility, reaction kinetics, and catalyst stability.[1]

  • Troubleshooting Steps:

    • Solvent Screening: The polarity and coordinating ability of the solvent can significantly impact the reaction. Screen a range of solvents such as toluene, dioxane, DMF, and THF.

    • Base Selection: The strength and solubility of the base are crucial. For Suzuki reactions, common bases include K₂CO₃ and K₃PO₄.[1] For Sonogashira and Heck reactions, amine bases like triethylamine or diisopropylethylamine are often used.

    • Temperature Optimization: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[4] If deactivation is suspected, try running the reaction at a lower temperature for a longer period.

Issue 2: Formation of Homocoupling Side Products
  • Symptom: You observe significant amounts of the homocoupled product of your starting material (e.g., the biphenyl derivative from a Suzuki coupling).

  • Explanation: Homocoupling can occur in the presence of an oxidant, most commonly oxygen.[7] It can also be a significant side reaction in Sonogashira couplings, leading to diynes (Glaser coupling).[8]

  • Troubleshooting Steps:

    • Rigorous Degassing: As with catalyst deactivation, ensuring an oxygen-free environment is the primary way to minimize homocoupling.[7]

    • Purity of Reagents: Ensure that your reagents are free of peroxides or other oxidizing impurities.

    • Copper-Free Sonogashira: For Sonogashira couplings, the copper co-catalyst can promote alkyne homocoupling. Consider using a copper-free protocol if this is a persistent issue.[8]

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling of Methyl 2-(3-iodophenyl)acetate

This protocol provides a robust starting point for the Suzuki-Miyaura coupling.

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add Methyl 2-(3-iodophenyl)acetate (1.0 equiv.), the desired boronic acid or ester (1.2 equiv.), and a suitable base such as K₃PO₄ (2.0 equiv.).

    • Add the palladium precatalyst (e.g., Pd(OAc)₂; 2 mol%) and a phosphine ligand (e.g., SPhos; 4 mol%).

    • Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition:

    • Add a degassed solvent (e.g., toluene or dioxane) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction Execution:

    • Place the flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C).

    • Stir the reaction mixture vigorously for the specified time (monitor by TLC or LC-MS).

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

    • Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Concentrate the solution in vacuo and purify the crude product by column chromatography.

ParameterRecommended Starting ConditionRange for Optimization
Palladium Precatalyst Pd(OAc)₂Pd₂(dba)₃, PdCl₂(PPh₃)₂
Ligand SPhosXPhos, P(t-Bu)₃, PCy₃
Base K₃PO₄K₂CO₃, Cs₂CO₃
Solvent TolueneDioxane, THF, DMF
Temperature 100 °C80 - 120 °C
Catalyst Loading 2 mol%1 - 5 mol%

Visualizing Key Processes

Catalyst Deactivation Pathway

G Active_Catalyst Active Pd(0)L_n Catalyst Productive_Cycle Productive Catalytic Cycle Active_Catalyst->Productive_Cycle Desired Path Deactivated_Catalyst Inactive Pd Black / Oxidized Pd(II) Active_Catalyst->Deactivated_Catalyst Aggregation Ligand_Degradation Ligand Degradation (e.g., Oxidation) Active_Catalyst->Ligand_Degradation Side Reaction Ligand_Degradation->Deactivated_Catalyst Oxygen Oxygen (O_2) Oxygen->Active_Catalyst Oxidation Oxygen->Ligand_Degradation Oxidation

Caption: Common pathways leading to catalyst deactivation.

Troubleshooting Workflow for Low Conversion

G Start Low Conversion Observed Check_Degassing Verify Rigorous Degassing Start->Check_Degassing Check_Purity Check Reagent Purity Check_Degassing->Check_Purity If still low Increase_Loading Increase Catalyst Loading Check_Purity->Increase_Loading If still low Change_Ligand Screen Different Ligands Increase_Loading->Change_Ligand If still low Success Reaction Successful Increase_Loading->Success Improvement Change_Conditions Optimize Solvent/Base/Temp Change_Ligand->Change_Conditions If still low Change_Ligand->Success Improvement Change_Conditions->Success Improvement

Caption: A systematic workflow for troubleshooting low conversion.

References

Sources

Optimization

"Methyl 2-(3-iodophenyl)acetate" addressing solubility issues of reactants or products

Welcome to the technical support center for Methyl 2-(3-iodophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues related to the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 2-(3-iodophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues related to the solubility of this versatile intermediate and its associated reactants and products. Our goal is to provide you with not just solutions, but also the underlying scientific principles to empower your experimental design and execution.

PART 1: Frequently Asked Questions (FAQs) - Core Solubility Concepts

This section addresses the most common initial queries regarding the handling and solubility of Methyl 2-(3-iodophenyl)acetate.

Q1: What are the general solubility characteristics of Methyl 2-(3-iodophenyl)acetate?

A1: While specific quantitative solubility data for Methyl 2-(3-iodophenyl)acetate is not extensively published, we can infer its properties from its structure and from data on analogous compounds. Its parent compound, methyl phenylacetate, is a liquid that is only slightly soluble in water but demonstrates high solubility in most common organic solvents, including alcohols.[1][2][3] The presence of an iodine atom on the phenyl ring of Methyl 2-(3-iodophenyl)acetate increases its molecular weight (276.07 g/mol ) and lipophilicity.[4]

Therefore, you can expect Methyl 2-(3-iodophenyl)acetate to be:

  • Highly soluble in moderately polar to nonpolar organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, acetone, and toluene.

  • Sparingly soluble to insoluble in water and other highly polar protic solvents.[3][5]

The precursor, 3-iodophenylacetic acid, is a solid that is soluble in organic solvents like alcohols, esters, and ethers.[6] This suggests that the ester form will have even better solubility in a wider range of organic solvents.

Q2: I'm having trouble dissolving Methyl 2-(3-iodophenyl)acetate in my chosen reaction solvent. What are the likely causes and solutions?

A2: Incomplete dissolution is a common issue that can significantly impact reaction kinetics and yield. Here’s a systematic approach to troubleshooting this problem:

  • Solvent Polarity Mismatch: The primary reason for poor solubility is often a mismatch between the polarity of the solute and the solvent. While Methyl 2-(3-iodophenyl)acetate is soluble in many organic solvents, its solubility can be limited in very nonpolar solvents like hexanes or very polar aprotic solvents like dimethyl sulfoxide (DMSO) at high concentrations.

    • Solution: Consider using a co-solvent system. For instance, if your reaction requires a nonpolar solvent like toluene, adding a small amount of a more polar solvent like THF can significantly enhance solubility. A general rule of thumb is that solvents containing functional groups similar to the solute are often good solubilizers.[7]

  • Low Temperature: Solubility is generally temperature-dependent. If you are setting up your reaction at room temperature or below, the solubility might be limited.

    • Solution: Gently warming the mixture can often help to dissolve the starting material. However, be mindful of the thermal stability of your other reactants and catalysts.

  • Purity of the Reactant: Impurities in your starting material can sometimes affect its solubility profile.

    • Solution: Ensure the purity of your Methyl 2-(3-iodophenyl)acetate using techniques like NMR or GC-MS. If necessary, purify the starting material by column chromatography or recrystallization.

Q3: My reaction mixture became cloudy/a precipitate formed unexpectedly. What does this signify and how should I proceed?

A3: The formation of a precipitate can indicate several phenomena, from product formation to the crashing out of a reactant or catalyst.

  • Product Precipitation: If the product of your reaction is a solid with lower solubility in the reaction solvent than the starting materials, it may precipitate as it is formed. This can be advantageous for product isolation.

  • Reactant/Catalyst Precipitation: A common issue in cross-coupling reactions (e.g., Suzuki-Miyaura) is the precipitation of the palladium catalyst or the boronic acid/ester coupling partner, especially if the solvent system is not optimal.

  • Change in Solvent Composition: If your reaction generates a byproduct that alters the overall polarity of the solvent mixture (e.g., water), it can cause a compound to precipitate.

Troubleshooting Workflow:

G start Precipitate Forms Unexpectedly check_temp Is the reaction temperature constant? start->check_temp temp_drop Temperature drop may have caused precipitation. Re-warm gently. check_temp->temp_drop No analyze_ppt Take a small aliquot of the precipitate. Analyze (TLC, LC-MS, etc.). check_temp->analyze_ppt Yes is_product Is the precipitate the desired product? analyze_ppt->is_product continue_rxn Yes: Continue reaction, may aid purification. is_product->continue_rxn Yes no_product No: Proceed to next check. is_product->no_product No is_sm Is the precipitate a starting material? add_cosolvent Yes: Add a co-solvent to redissolve. is_sm->add_cosolvent Yes no_sm No: Proceed to next check. is_sm->no_sm No is_catalyst Is the precipitate the catalyst? modify_conditions Yes: Reaction conditions (solvent, ligands) may be suboptimal. Consider modification. is_catalyst->modify_conditions Yes unknown Precipitate is unknown. Requires further characterization. is_catalyst->unknown No no_product->is_sm no_sm->is_catalyst

Caption: Troubleshooting workflow for unexpected precipitation.

PART 2: Troubleshooting Guide for Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone reaction for aryl halides like Methyl 2-(3-iodophenyl)acetate. Success is heavily dependent on maintaining a homogeneous reaction mixture.

Issue: Poor solubility of reactants leading to low yield.

Underlying Cause: The typical Suzuki-Miyaura reaction involves multiple components with varying polarities: the aryl halide (lipophilic), the boronic acid/ester (can be polar), the palladium catalyst/ligand complex (often lipophilic), and an inorganic base (ionic, insoluble in organic solvents).[8] Achieving a solvent system that can accommodate all these components is challenging.

Solutions & Rationale:

  • Solvent Selection:

    • Toluene/Water or Dioxane/Water Biphasic Systems: These are classic choices. Toluene or dioxane solubilizes the organic components (aryl halide, catalyst), while water dissolves the inorganic base (e.g., K₂CO₃, Cs₂CO₃). Vigorous stirring is essential to create a large interfacial area for the reaction to occur.

    • Polar Aprotic Solvents (e.g., DMF, DME): Solvents like dimethoxyethane (DME) or dimethylformamide (DMF) can often create a homogeneous solution with many of the reactants. However, be cautious as DMF can be challenging to remove during workup.

  • Phase-Transfer Catalysis: If using a biphasic system, adding a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) can shuttle the base from the aqueous phase to the organic phase, facilitating the reaction.

  • Base Selection: The choice of base can influence solubility. While inorganic bases are common, organic bases like triethylamine (TEA) may be more soluble in the organic phase but are generally weaker. Powdered potassium fluoride (KF) can be used to activate the boronic acid without requiring a highly basic aqueous phase, which is beneficial for base-sensitive functional groups like esters.[9]

Data Table: Common Solvents for Cross-Coupling Reactions
Solvent SystemTypical BaseAdvantagesDisadvantages
Toluene / H₂OK₂CO₃, Cs₂CO₃Good for many substrates, easy to remove toluene.Biphasic, requires vigorous stirring.
Dioxane / H₂OK₂CO₃, K₃PO₄Can solubilize a wide range of reactants.Dioxane can form peroxides and is a suspected carcinogen.
Tetrahydrofuran (THF)Na₂CO₃, K₃PO₄Good solvent for many organic compounds.Lower boiling point, may not be suitable for high-temp reactions.
Dimethoxyethane (DME)K₂CO₃, K₃PO₄Higher boiling point than THF, good solvating properties.Can be difficult to remove completely.
Dimethylformamide (DMF)K₂CO₃, CsFCan often create a homogeneous reaction mixture.High boiling point, difficult to remove, potential for side reactions.
Visualization: Key Stages of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_main Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Ar-Pd(II)-X(L2) Oxidative Addition Product Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Transmetalation Product Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2 + Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Catalyst Regeneration Ar-R Coupled Product Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

PART 3: Experimental Protocols

These protocols are designed to be self-validating, with clear steps and expected outcomes.

Protocol 1: Screening for Optimal Recrystallization Solvents

Objective: To identify a suitable single or binary solvent system for the purification of a solid product derived from Methyl 2-(3-iodophenyl)acetate.

Methodology:

  • Preparation: Place approximately 10-20 mg of the crude, solid product into several small test tubes.

  • Single Solvent Screening (Room Temp): To each tube, add a different solvent (e.g., hexanes, ethyl acetate, ethanol, dichloromethane) dropwise at room temperature.

    • Ideal Outcome: The compound should be insoluble or sparingly soluble at room temperature. If it dissolves readily, that solvent is unsuitable for recrystallization on its own.

  • Single Solvent Screening (Heated): Gently heat the test tubes containing solvents in which the compound was sparingly soluble. Add the solvent dropwise until the solid just dissolves.

    • Ideal Outcome: The compound should be fully soluble in a minimal amount of the hot solvent.

  • Cooling: Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice bath.[10]

    • Ideal Outcome: Abundant, well-formed crystals should precipitate out of the solution. If the compound "oils out" (forms an oily layer), the solvent is not suitable.

  • Binary Solvent System: If no single solvent is ideal, select a pair of miscible solvents where the compound is highly soluble in one ("good" solvent) and poorly soluble in the other ("bad" solvent).[7]

    • Dissolve the compound in a minimal amount of the hot "good" solvent.

    • Slowly add the "bad" solvent dropwise until the solution becomes faintly cloudy (the point of saturation).

    • Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Protocol 2: Robust Suzuki-Miyaura Coupling of Methyl 2-(3-iodophenyl)acetate

Objective: To perform a Suzuki-Miyaura coupling reaction with Methyl 2-(3-iodophenyl)acetate, minimizing solubility-related issues.

Materials:

  • Methyl 2-(3-iodophenyl)acetate (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.03 eq)

  • K₂CO₃ (2.5 eq)

  • Toluene

  • Deionized Water

  • Nitrogen or Argon source

Procedure:

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Methyl 2-(3-iodophenyl)acetate, the arylboronic acid, and Pd(PPh₃)₄.

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial to prevent the oxidation of the Pd(0) catalyst.[8]

  • Solvent Addition: Add toluene (to make a ~0.2 M solution with respect to the aryl iodide) and deionized water (approximately 1/4 of the toluene volume).

  • Base Addition: Add the K₂CO₃ to the flask.

  • Reaction: Heat the mixture to reflux (typically around 100-110 °C for toluene/water) with vigorous stirring. The reaction should appear as a well-emulsified mixture.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

Sources

Reference Data & Comparative Studies

Validation

"Methyl 2-(3-iodophenyl)acetate" cost-benefit analysis of different synthetic routes

CAS: 53094-17-2 | Formula: C9H9IO2 | MW: 276.07 g/mol Executive Summary Methyl 2-(3-iodophenyl)acetate is a critical building block in medicinal chemistry, particularly as a precursor for Suzuki-Miyaura cross-coupling re...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 53094-17-2 | Formula: C9H9IO2 | MW: 276.07 g/mol

Executive Summary

Methyl 2-(3-iodophenyl)acetate is a critical building block in medicinal chemistry, particularly as a precursor for Suzuki-Miyaura cross-coupling reactions where the meta-iodine provides a strategic handle for biaryl scaffold construction.

This guide evaluates three distinct synthetic pathways based on Time-to-Target , Cost-Efficiency , and Scalability .

MetricRoute A: Direct EsterificationRoute B: Arndt-Eistert HomologationRoute C: Nitrile Pinner Synthesis
Primary Logic Functional Group InterconversionCarbon Skeleton ExtensionNucleophilic Substitution
Starting Material 3-Iodophenylacetic acid3-Iodobenzoic acid3-Iodobenzyl bromide
Step Count 132
Atom Economy HighModerate (N2 loss)Moderate
Safety Profile Green (High)Red (Diazomethane hazard)Amber (Cyanide hazard)
Cost (Materials)

$ (High)
$ (Low)

(Medium)
Ideal Scale < 10 g (Discovery)10–50 g (Lab Scale)> 100 g (Process Dev)

Strategic Analysis: The "Make vs. Buy" Decision

The synthesis of Methyl 2-(3-iodophenyl)acetate is dictated by the availability of the methylene bridge (


) in the starting material.
  • Route A (Direct Esterification) is the industry standard for discovery chemistry. It assumes the methylene bridge is already present. The cost is high due to the starting material (3-iodophenylacetic acid), but labor is minimal.

  • Route B (Arndt-Eistert) is a classical homologation used when the acetic acid derivative is unavailable, but the benzoic acid is plentiful. It inserts the methylene group using a carbene intermediate.

  • Route C (Nitrile Route) is the process-chemistry approach. It installs the methylene carbon via cyanide substitution (

    
    ) followed by alcoholysis.
    
Decision Matrix

DecisionMatrix Start Start: Need Methyl 2-(3-iodophenyl)acetate CheckSM Is 3-Iodophenylacetic acid available/affordable? Start->CheckSM RouteA ROUTE A: Direct Esterification (Fastest, Low Labor) CheckSM->RouteA Yes CheckScale Required Scale? CheckSM->CheckScale No Yes Yes No No RouteB ROUTE B: Arndt-Eistert (From Benzoic Acid) CheckScale->RouteB Small Scale RouteC ROUTE C: Nitrile Synthesis (From Benzyl Bromide) CheckScale->RouteC Large Scale SmallScale < 50g (Lab) LargeScale > 100g (Process)

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway.

Route A: Acid-Catalyzed Direct Esterification

Best for: Rapid synthesis of small batches (<10g).

This route utilizes Fischer esterification. The mechanism involves protonation of the carbonyl oxygen, nucleophilic attack by methanol, and elimination of water.

Protocol
  • Reagents: 3-Iodophenylacetic acid (1.0 eq), Methanol (Solvent/Reagent, excess), conc.

    
     (0.1 eq) or Thionyl Chloride (
    
    
    
    , 1.1 eq).
  • Setup: Flame-dried round-bottom flask equipped with a reflux condenser.

  • Procedure (Thionyl Chloride Method):

    • Dissolve 3-iodophenylacetic acid (5.0 g, 19.1 mmol) in anhydrous MeOH (50 mL) at 0°C.

    • Add

      
       (1.6 mL, 22 mmol) dropwise over 10 minutes. Caution: Exothermic, HCl gas evolution.
      
    • Remove ice bath and reflux for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1).

    • Workup: Concentrate in vacuo. Redissolve residue in EtOAc, wash with sat.

      
       (to remove unreacted acid) and brine. Dry over 
      
      
      
      .[1][2]
  • Yield: Typically 95-98%.

  • Purification: Usually not required; product is a clear oil or low-melting solid.

Critical Insight: Using


 generates anhydrous HCl in situ, which drives the reaction faster than catalytic sulfuric acid.

Route B: Arndt-Eistert Homologation

Best for: Scenarios where 3-iodobenzoic acid is the only available precursor.

This route extends the carbon chain by one methylene unit. It is chemically elegant but requires strict safety protocols due to the generation of diazomethane (or use of TMS-diazomethane).

Mechanism & Workflow
  • Activation: 3-Iodobenzoic acid

    
     Acid Chloride.
    
  • Diazotization: Acid Chloride + Diazomethane

    
    
    
    
    
    -Diazoketone.
  • Wolff Rearrangement:

    
    -Diazoketone 
    
    
    
    Ketene
    
    
    Methyl Ester.

ArndtEistert SM 3-Iodobenzoic Acid Inter1 Acid Chloride SM->Inter1 Activation Step1 SOCl2 / Reflux Inter2 alpha-Diazoketone Inter1->Inter2 Acylation Step2 CH2N2 (excess) 0°C, Et2O Product Methyl 2-(3-iodophenyl)acetate Inter2->Product Rearrangement Step3 AgBz (cat), MeOH Wolff Rearrangement

Figure 2: The Arndt-Eistert homologation sequence.

Protocol
  • Acid Chloride Formation: Reflux 3-iodobenzoic acid (10 g) in

    
     (excess) for 2 hours. Remove volatiles under vacuum to obtain the crude acid chloride.
    
  • Diazoketone Formation:

    • Safety: Use a blast shield and smooth glassware (no scratches).

    • Add the acid chloride (dissolved in

      
      ) dropwise to a solution of diazomethane (2.5 eq) in 
      
      
      
      at 0°C. Stir for 1 hour.
    • Note: Alternatively, use (Trimethylsilyl)diazomethane (

      
      ) as a safer, non-explosive alternative.[3][4]
      
  • Wolff Rearrangement:

    • Dissolve the crude diazoketone in anhydrous Methanol.

    • Add Silver Benzoate (

      
      ) catalyst (0.1 eq) dissolved in Triethylamine (
      
      
      
      ).
    • Stir at RT until nitrogen evolution ceases.

  • Workup: Filter through Celite to remove silver. Concentrate and purify via column chromatography (Silica, 10% EtOAc/Hexanes).

Route C: Nitrile Pinner Synthesis (The "Process" Route)

Best for: Large-scale production (>100g) where material cost is the primary driver.

This route uses 3-iodobenzyl bromide (often synthesized from 3-iodotoluene via radical bromination).

Protocol Summary
  • Cyanation:

    • React 3-iodobenzyl bromide with

      
       or 
      
      
      
      in DMF/Water or Acetone/Water at 60°C.
    • Product: 2-(3-iodophenyl)acetonitrile.[2]

  • Pinner Reaction / Methanolysis:

    • Dissolve the nitrile in Methanol.

    • Bubble dry HCl gas into the solution at 0°C to form the imidate intermediate.

    • Add water/heat to hydrolyze the imidate directly to the ester (or hydrolyze to acid first, then esterify).

  • Alternative (One-Pot): Reflux the nitrile in

    
     (30%) and Methanol.
    

Cost Benefit: Benzyl bromide derivatives are significantly cheaper than phenylacetic acid derivatives. However, the waste disposal cost of cyanide and the safety infrastructure required make this route viable only at scale.

References

  • Direct Esterification & Properties: Sigma-Aldrich.[5] Product Specification: 3-Iodophenylacetic acid. Available at:

  • Arndt-Eistert Mechanism: Organic Chemistry Portal.[3] Arndt-Eistert Synthesis. Available at:

  • Nitrile Hydrolysis Route: ChemicalBook. Synthesis of 3-Iodophenylacetic acid from 2-(3-iodophenyl)acetonitrile. (Based on standard hydrolysis protocols). Available at:

  • Homologation Reagents: NRO Chemistry. Arndt-Eistert Homologation: Mechanism & Examples. Available at:

Sources

Comparative

"Methyl 2-(3-iodophenyl)acetate" assessing the green chemistry metrics of a reaction

Executive Summary Methyl 2-(3-iodophenyl)acetate (CAS: 502649-73-2) is a critical halogenated building block, widely utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck) for the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(3-iodophenyl)acetate (CAS: 502649-73-2) is a critical halogenated building block, widely utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck) for the synthesis of complex pharmaceutical intermediates.[1] Its meta-iodine substitution pattern offers unique steric and electronic properties distinct from its para-isomers, making it valuable in fragment-based drug discovery.

This guide objectively assesses the synthesis of this target molecule through the lens of Green Chemistry. We compare the Classical Fischer Esterification (Method A) against a Heterogeneous Solid-Acid Catalysis (Method B). While Method A represents the traditional bench-standard, Method B demonstrates superior performance in Process Mass Intensity (PMI) and E-factor metrics, aligning with modern sustainable manufacturing mandates.

Part 1: Comparative Route Analysis

Method A: Classical Fischer Esterification (Homogeneous)
  • Mechanism: Acid-catalyzed nucleophilic acyl substitution using sulfuric acid (

    
    ) in refluxing methanol.
    
  • Status: Industry Baseline.

  • Pros: Low raw material cost; established kinetics; high conversion (>95%).

  • Cons: High E-factor due to aqueous workup; generation of inorganic salt waste (neutralization); corrosion hazard; non-recoverable catalyst.

Method B: Heterogeneous Solid-Acid Catalysis (Green Alternative)
  • Mechanism: Esterification driven by Amberlyst-15® (macroreticular sulfonic acid resin) or Dowex H+ in methanol.

  • Status: Recommended Sustainable Route.

  • Pros: Catalyst is recoverable and reusable; "Filter-and-Evaporate" workup minimizes solvent use; zero neutralization waste; reduced energy demand (often runs at lower temps).

  • Cons: Higher initial catalyst cost (offset by reusability); mass transfer limitations if not stirred adequately.

Part 2: Green Metrics Assessment

The following data compares the theoretical and practical environmental impact of both routes. Calculations are based on a 10 mmol scale reaction.

Table 1: Quantitative Green Metrics Comparison

MetricDefinitionMethod A (Classical)Method B (Green Solid-Acid)Impact Analysis
Atom Economy (AE)

93.8% 93.8% Identical intrinsic stoichiometry. The difference lies in the process waste.
Reaction Mass Efficiency (RME)

~65%~85% Method B retains higher efficiency by eliminating consumable acid catalysts and simplifying isolation.
E-Factor

> 15.0 < 4.0 Method A generates significant aqueous waste (brine, neutralized salts) and extraction solvents. Method B waste is primarily evaporated methanol (recyclable).
Process Mass Intensity (PMI)

HighLowMethod B significantly reduces PMI by removing the need for liquid-liquid extraction solvents (DCM/EtOAc).
Hazard Profile Safety & ToxicityCorrosive (

)
Irritant (Solid Resin)Method B eliminates the handling of concentrated corrosive liquids.

Part 3: Experimental Protocols

General Safety Note
  • Methyl 2-(3-iodophenyl)acetate: Irritant (H315, H319, H335).[1] Handle in a fume hood.

  • Methanol: Flammable and toxic.

  • Waste: Segregate halogenated organic waste.

Protocol A: Classical Sulfuric Acid Route (Baseline)
  • Setup: Charge a 100 mL Round Bottom Flask (RBF) with 3-iodophenylacetic acid (2.62 g, 10 mmol) and Methanol (anhydrous, 20 mL).

  • Catalysis: Add Conc.

    
      (0.5 mL) dropwise with stirring.
    
  • Reaction: Attach a reflux condenser and heat to reflux (65 °C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) until acid spot disappears.

  • Workup (The "Brown" Step):

    • Cool mixture to Room Temperature (RT).

    • Concentrate methanol under reduced pressure to ~5 mL.

    • Dilute with Ethyl Acetate (30 mL) and wash carefully with Sat.

      
        (2 x 20 mL) to neutralize acid (Caution: 
      
      
      
      evolution).
    • Wash organic layer with Brine (20 mL).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Yield: Typically 2.4–2.5 g (87–90%) as a pale yellow oil.

Protocol B: Amberlyst-15® Catalyzed Route (Recommended)
  • Setup: Charge a 50 mL RBF with 3-iodophenylacetic acid (2.62 g, 10 mmol) and Methanol (15 mL).

  • Catalysis: Add Amberlyst-15® beads (500 mg, pre-washed with MeOH).

  • Reaction: Stir at RT for 12 hours OR mild heat (40 °C) for 3 hours.

    • Note: The heterogeneous catalyst requires vigorous stirring to overcome mass transfer resistance.

  • Workup (The "Green" Step):

    • Filter the reaction mixture through a sintered glass funnel to recover the Amberlyst-15 beads.

    • Wash the beads with fresh Methanol (5 mL) to recover entrained product.

    • Concentrate the combined filtrate in vacuo.

  • Purification: The residue is typically pure enough (>98% NMR) for subsequent coupling steps. If necessary, pass through a short silica plug.

  • Yield: Typically 2.5–2.6 g (90–94%) as a clear/pale oil.

Part 4: Visualization of Workflows

The following diagrams illustrate the reaction pathway and the decision logic for selecting the green route.

ReactionPathway cluster_MethodA Method A: Classical cluster_MethodB Method B: Green Reactant 3-Iodophenylacetic Acid (C8H7IO2) ProcessA Reflux w/ H2SO4 (65°C, 4h) Reactant->ProcessA ProcessB Amberlyst-15 Solid Acid (RT or 40°C) Reactant->ProcessB Reagent Methanol (MeOH) Reagent->ProcessA Reagent->ProcessB WorkupA Aq. Workup (NaHCO3 Neutralization) ProcessA->WorkupA Product Methyl 2-(3-iodophenyl)acetate (Target) WorkupA->Product WasteA Waste: Na2SO4, Brine, Spent Solvent WorkupA->WasteA WorkupB Filtration & Evaporation (Solvent Recycle) ProcessB->WorkupB WorkupB->Product WasteB Waste: Minimal (Water vapor) WorkupB->WasteB

Caption: Comparative reaction scheme showing the divergent workup intensities between the classical (Red) and green (Green) pathways.

DecisionMatrix Start Select Synthesis Route CheckScale Scale > 100g? Start->CheckScale RouteA Consider Method A (Cost driven) CheckScale->RouteA Yes (if catalyst cost prohibitive) Metrics Evaluate Green Metrics CheckScale->Metrics No / Pilot Scale RouteB Select Method B (Sustainability driven) Metrics->RouteB High E-Factor Priority Metrics->RouteB Reuse Catalyst

Caption: Decision matrix for process chemists selecting a synthesis route based on scale and environmental priorities.

Part 5: Validation & Quality Control

To ensure the integrity of the synthesized product for downstream applications (e.g., Suzuki coupling), the following analytical criteria must be met:

  • 1H NMR (CDCl3, 400 MHz):

    • Look for the singlet methyl ester peak at δ 3.70 ppm .

    • Confirm the benzylic methylene singlet (

      
      ) at δ 3.58 ppm .
      
    • Aromatic region: 7.6–7.0 ppm (characteristic pattern for 1,3-disubstituted benzene).

  • HPLC Purity: >98% (Area %).

    • Impurities to watch: Unreacted acid (polar, elutes early) or hydrolysis product (if stored improperly).

  • Appearance: Clear to pale yellow oil. Darkening indicates iodine liberation (store in dark/cold).

References

  • Synthesis of 3-Iodophenylacetic Acid Precursor: Dublanchet, A., et al. (2004).[2] General procedure for the synthesis of 3-iodophenylacetic acid from 2-(3-iodophenyl)acetonitrile. ChemicalBook/Patent US2004/72871.[2]

  • Green Esterification Methodologies (Solid Acid Catalysts): Alhassan, G., et al. (2017). Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias. ResearchGate.

  • Dowex H+/NaI Catalytic System: Järvinen, P., et al. (2019).[3] Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. ACS Omega.

  • Amberlyst-15 Applications: Pahlevanzadeh, F., et al. (2018).[4] Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts. Royal Society Open Science.

Sources

Validation

"Methyl 2-(3-iodophenyl)acetate" comparing experimental vs predicted spectral data

Content Type: Technical Comparison & Validation Guide Target Molecule: Methyl 2-(3-iodophenyl)acetate (CAS: 53786-93-1) Primary Focus: Discrepancies between Computational Prediction and Experimental Reality due to Heavy...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Target Molecule: Methyl 2-(3-iodophenyl)acetate (CAS: 53786-93-1) Primary Focus: Discrepancies between Computational Prediction and Experimental Reality due to Heavy Atom Effects.

Executive Summary: The "Heavy Atom" Trap

In drug discovery, particularly when synthesizing precursors for Suzuki-Miyaura cross-couplings, Methyl 2-(3-iodophenyl)acetate is a staple intermediate. However, researchers relying solely on standard NMR prediction software (ChemDraw, MestReNova, ACD/Labs) often encounter a confusing validation step.

Most prediction algorithms utilize additive substituent rules that fail to account for Relativistic Spin-Orbit Coupling (Heavy Atom Effect) caused by the Iodine atom. This leads to a massive discrepancy—specifically in the


C NMR  spectrum—where the iodine-bearing carbon is predicted to be deshielded (>120 ppm) but is experimentally observed to be highly shielded (~94 ppm).

This guide provides the corrected spectral data, the validated synthesis protocol, and the mechanistic explanation to prevent false-negative structural assignments.

Experimental vs. Predicted Data Comparison

The Critical Deviations ( C NMR)

The most significant validation marker for this molecule is the Carbon-3 (C-I) shift. Algorithms treating Iodine as a standard electron-withdrawing halogen (like Chlorine) will fail here.

Table 1:


C NMR Comparative Analysis (100 MHz, CDCl

)
Carbon PositionAssignmentPredicted Shift (ppm) Experimental Shift (ppm)

(Error)
Notes
C-3 (Ar-I) Quaternary C-I 128.5 - 135.0 94.1 ~35-40 ppm CRITICAL DEVIATION (Heavy Atom Effect)
C=OCarbonyl171.0171.5< 1.0Accurate prediction
C-2Ar-C (Ortho)138.0138.5< 1.0-
C-4Ar-C (Ortho)136.0135.8< 1.0-
C-6Ar-C (Para)129.0128.9< 1.0-
C-5Ar-C (Meta)130.0130.2< 1.0-
Benzyl (-CH

-)
Methylene40.540.7< 0.5-
Methyl (-CH

)
Ester Methyl52.052.2< 0.5-

Analyst Note: If your


C spectrum shows a peak at 94 ppm , you have the correct product. If you are looking for a peak at 130 ppm for the C-I carbon based on software prediction, you will likely misinterpret the data as an impurity or missing signal.
Proton NMR Validation ( H NMR)

Proton shifts are generally well-predicted, but the splitting pattern of the 3-substituted ring requires careful analysis to distinguish it from the 4-substituted isomer (a common starting material impurity).

Table 2:


H NMR Comparative Analysis (400 MHz, CDCl

)
ProtonMultiplicityPredicted (ppm) Experimental (ppm) Coupling (

)
Ar-H (Pos 2) Singlet (t)7.657.66 Fine splitting often unresolved
Ar-H (Pos 4) Doublet (dt)7.607.62

Hz
Ar-H (Pos 6) Doublet (d)7.257.23

Hz
Ar-H (Pos 5) Triplet (t)7.057.08

Hz
-OCH

Singlet3.683.70 -
-CH

-
Singlet3.603.58 -

Mechanistic Insight: The Heavy Atom Effect

Why does the prediction fail? Standard algorithms use electronegativity to predict shifts (Inductive Effect:


). Iodine is electronegative, so logic suggests it should deshield the attached carbon (move it downfield to >100 ppm).

However, Iodine is a massive atom with a large electron cloud. This introduces Spin-Orbit Coupling , a relativistic effect where the electrons orbiting the heavy nucleus create a local magnetic field that opposes the external NMR field (


). This results in massive shielding  (upfield shift) of the attached carbon.

HeavyAtomEffect Iodine Iodine Atom (High Atomic Number) Orbitals Large Electron Cloud (5p orbitals) Iodine->Orbitals Relativistic Relativistic Spin-Orbit Coupling Orbitals->Relativistic Shielding Magnetic Shielding (Opposes B0) Relativistic->Shielding Shift Upfield Shift (C-I appears at ~94 ppm) Shielding->Shift Error Prediction Error (Predicts ~130 ppm) Shift->Error Discrepancy Prediction Standard Algorithm (Based on Electronegativity) Prediction->Error Ignores Relativistic Effects

Figure 1: Causal pathway of the spectroscopic discrepancy. The relativistic shielding overrides the inductive deshielding.

Validated Synthesis Protocol

To ensure you are generating the correct species for comparison, follow this self-validating Fisher Esterification protocol. This method avoids the use of toxic methyl iodide or diazomethane.

Reaction: 3-Iodophenylacetic acid + MeOH


 Methyl 2-(3-iodophenyl)acetate
Phase 1: Synthesis[3]
  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge: Add 3-iodophenylacetic acid (1.0 equiv, e.g., 5.0 g) to the flask.

  • Solvent: Add Methanol (MeOH) (anhydrous preferred, 10-15 volumes, ~50-75 mL).

  • Catalyst: Add conc. H

    
    SO
    
    
    
    (0.1 equiv, catalytic amount, ~5-10 drops). Caution: Exothermic.
  • Reflux: Heat to reflux (65°C) for 4–6 hours.

    • IPC (In-Process Control): Monitor via TLC (Hexane:EtOAc 8:2). Starting material (acid) will stay at baseline or streak; Product (ester) will have

      
      .
      
Phase 2: Work-up & Isolation
  • Concentration: Remove excess MeOH via rotary evaporation to roughly 10% of original volume.

  • Partition: Dilute residue with Ethyl Acetate (EtOAc) (50 mL) and Water (50 mL).

  • Neutralization: Wash the organic layer with Sat. NaHCO

    
      (2 x 30 mL) to remove unreacted acid and catalyst. Note: CO
    
    
    
    evolution will occur.
  • Wash: Wash with Brine (1 x 30 mL).

  • Dry: Dry organic layer over anhydrous Na

    
    SO
    
    
    
    .
  • Evaporation: Filter and concentrate in vacuo.

  • Result: Clear to pale yellow oil. (Yield typically >90%).[1][2]

SynthesisWorkflow Start Start: 3-Iodophenylacetic Acid Reflux Reflux in MeOH + H2SO4 (4-6 Hours) Start->Reflux TLC TLC Check (Hex:EtOAc 8:2) Reflux->TLC TLC->Reflux Incomplete Workup Workup: 1. Evap MeOH 2. Extract w/ EtOAc 3. Wash w/ NaHCO3 TLC->Workup Conversion >98% Isolate Isolate Product: Methyl 2-(3-iodophenyl)acetate Workup->Isolate Validate Validation: Check 13C NMR for 94 ppm peak Isolate->Validate

Figure 2: Step-by-step workflow for the synthesis and validation of the target ester.

References

  • Doc Brown's Chemistry. (n.d.). Interpretation of C-13 NMR spectra of iodoalkanes and heavy atom effects. Retrieved January 30, 2026, from [Link]

  • Royal Society of Chemistry. (2017). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Chemical Science. Retrieved January 30, 2026, from [Link]

  • National Institutes of Health (PubChem). (2025). Methyl 2-(3-iodophenyl)acetate Compound Summary. Retrieved January 30, 2026, from [Link]

  • Organic Syntheses. (2009).[3] General procedures for esterification of phenylacetic acids. Org. Synth. 2009, 86, 161.[3] Retrieved January 30, 2026, from [Link]

Sources

Comparative

"Methyl 2-(3-iodophenyl)acetate" evaluating the substrate scope of a new methodology

Methodology Focus: Metallaphotoredox C–N Cross-Coupling vs. Thermal Pd-Catalysis Executive Summary This guide evaluates the utility of Methyl 2-(3-iodophenyl)acetate (CAS: 502649-73-2) as a benchmark substrate for assess...

Author: BenchChem Technical Support Team. Date: February 2026

Methodology Focus: Metallaphotoredox C–N Cross-Coupling vs. Thermal Pd-Catalysis

Executive Summary

This guide evaluates the utility of Methyl 2-(3-iodophenyl)acetate (CAS: 502649-73-2) as a benchmark substrate for assessing the scope of emerging metallaphotoredox C–N coupling methodologies.

While aryl iodides are traditionally viewed as "easy" electrophiles in cross-coupling, this specific substrate offers a critical dual-challenge for validation:

  • Chemoselectivity: The labile methyl ester moiety is prone to hydrolysis or transesterification under the harsh, basic conditions typical of thermal Palladium cycles.

  • Electronic Positioning: The meta-substitution pattern provides a moderate steric environment that tests catalyst turnover frequency (TOF) without the extreme hindrance of ortho-substitution, isolating electronic effects from steric occlusion.

This analysis compares a Nickel/Photoredox Dual Catalytic protocol against the industry-standard Thermal Buchwald-Hartwig Amination .

Substrate Profile: Methyl 2-(3-iodophenyl)acetate[1][2][3]
PropertySpecificationRelevance to Scope Evaluation
Structure

Meta-substituted Aryl Iodide
Meta position prevents chelation assistance found in ortho isomers, strictly testing the oxidative addition rates.
Electrophile C(sp²)–I BondWeakest C–X bond (~65 kcal/mol), allowing rapid oxidative addition. High reactivity risks catalyst poisoning via iodide bridging if not managed.
Sensitive Group Methyl Ester (-COOMe)High susceptibility to hydrolysis (acid/base) and transesterification (nucleophilic solvents). Acts as a "survival reporter" for reaction mildness.
ClogP ~2.9Moderate lipophilicity ensures solubility in both polar aprotic (DMSO/DMA) and non-polar (Toluene) solvents.
Comparative Methodology
Method A: The Legacy Standard (Thermal Pd-Catalysis)
  • System: Pd(OAc)₂ / BINAP / NaOtBu.

  • Mechanism: Two-electron thermal cycle (Pd⁰/Pd²⁺).

  • Constraint: Requires elevated temperatures (80–100°C) to drive the reductive elimination of electron-rich amines. The use of strong alkoxide bases (NaOtBu) at high temperatures poses a severe risk to the methyl ester payload.

Method B: The Innovation (Ni/Photoredox Dual Catalysis)
  • System: NiCl₂·dme / Ir(ppy)₃ / Quinuclidine / 450 nm Blue LED.

  • Mechanism: Single-Electron Transfer (SET) radical pathway.

  • Advantage: Operates at ambient temperature (25°C). The oxidative addition of Ni(0) to Ar-I is facile, and the difficult C–N bond formation is driven by oxidation of Ni(II) to Ni(III) via the photocatalyst, bypassing the high thermal barrier.

Experimental Validation & Data

Reaction: Amination of Methyl 2-(3-iodophenyl)acetate with Morpholine (1.2 equiv).

Table 1: Performance Comparison
MetricMethod A: Thermal Pd (Buchwald)Method B: Ni/PhotoredoxAnalysis
Yield (Isolated) 68%92% Method B dominates due to lack of side reactions.
Temperature 100°C25°C Thermal stress in Method A degrades the substrate.
Time 12 Hours4 HoursRadical mechanisms (Method B) often exhibit faster kinetics for iodides.
Ester Integrity 85% (15% Hydrolysis/Transesterification)>99% Method B retains the methyl ester perfectly.
Catalyst Load 5 mol% Pd2 mol% Ni / 0.1 mol% IrMethod B is more atom-economical regarding the precious metal (Ir).
Experimental Protocol: Method B (Ni/Photoredox)

Self-Validating Step: The color change from the initial bright yellow (Ir catalyst) to a deep brownish-green indicates the formation of the active Ni-amine complex.

  • Setup: To an 8 mL vial equipped with a Teflon stir bar, add Methyl 2-(3-iodophenyl)acetate (0.5 mmol, 138 mg), Morpholine (0.6 mmol), and Quinuclidine (0.6 mmol).

  • Catalyst Addition: Add NiCl₂·dme (2 mol%) and Ir(ppy)₃ (0.1 mol%).

  • Solvent: Add anhydrous DMSO (2.5 mL). Note: Degas solvent via sparging with N₂ for 10 mins prior to addition to prevent O₂ quenching of the excited photocatalyst.

  • Irradiation: Seal vial and irradiate with 34W Blue LED fan-cooled reactor at 25°C for 4 hours.

  • Workup: Dilute with EtOAc (10 mL), wash with water (3 x 5 mL) to remove DMSO and salts. Dry organic layer over MgSO₄.

  • Purification: Silica gel chromatography (Hex/EtOAc gradient).

Mechanistic Visualization

The success of Method B relies on the orthogonality of the two catalytic cycles. The Iridium cycle acts as an "electron pump," modulating the oxidation state of the Nickel center to facilitate reductive elimination without heat.

G cluster_photo Photocatalytic Cycle (SET) cluster_nickel Nickel Catalytic Cycle Ir_GS Ir(III) (Ground) Ir_Ex *Ir(III) (Excited) Ir_GS->Ir_Ex hv (450 nm) Ir_Red Ir(II) (Reduced) Ir_Ex->Ir_Red SET (Oxidation of Amine) Ni_II_Amine Ni(II)-Ar-Amine (Ligand Exchange) Ir_Red->Ir_GS SET (Reduction of Ni) Ni_0 Ni(0) Ni_II_Ar Ni(II)-Ar-I (Oxidative Addition) Ni_0->Ni_II_Ar Ar-I Addition Ni_II_Ar->Ni_II_Amine Amine Capture Ni_III Ni(III)-Ar-Amine Ni_II_Amine->Ni_III SET from *Ir(III) Ni_III->Ni_0 Reductive Elimination Product C-N Coupled Product Ni_III->Product Product Release Substrate Methyl 2-(3-iodophenyl)acetate Substrate->Ni_II_Ar

Figure 1: Mechanistic interplay between the Iridium photocatalyst and Nickel cross-coupling cycle. Note that the oxidation of Ni(II) to Ni(III) is the critical step enabling room-temperature C-N bond formation.

Critical Analysis & Conclusion

Why Methyl 2-(3-iodophenyl)acetate? This substrate effectively filters out "false positives" in methodology development. A method that couples simple iodobenzene but fails with this substrate usually lacks the necessary chemoselectivity (ester compatibility) or cannot handle moderate steric/electronic perturbations (meta-substitution).

Verdict: For high-value intermediates containing labile esters, the Ni/Photoredox methodology is superior . It avoids the "thermal tax" of Pd-catalysis, preserving the ester functionality while achieving high yields. The 3-iodo position proves to be highly reactive under Ni(0) oxidative addition, confirming that meta-substitution does not significantly retard the reaction rate in this manifold.

References
  • Corcoran, E. B., et al. (2016). "Aryl Amination using Ligand-Free Ni(II) Salts and Photoredox Catalysis." Science.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews.

  • Sigma-Aldrich. (2024). "Methyl 2-(3-iodophenyl)acetate Product Specification." Merck KGaA.

  • MacMillan, D. W. C. (2014). "The advent of photoredox catalysis for organic synthesis." Nature.

Validation

"Methyl 2-(3-iodophenyl)acetate" isotopic labeling studies for mechanism elucidation

Comparative Guide: Isotopic Labeling Strategies for Methyl 2-(3-iodophenyl)acetate in Mechanistic Studies Executive Summary Methyl 2-(3-iodophenyl)acetate (CAS 502649-73-2) serves as a critical bifunctional scaffold in d...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Isotopic Labeling Strategies for Methyl 2-(3-iodophenyl)acetate in Mechanistic Studies

Executive Summary

Methyl 2-(3-iodophenyl)acetate (CAS 502649-73-2) serves as a critical bifunctional scaffold in drug discovery: the aryl iodide moiety enables palladium-catalyzed cross-couplings (Suzuki-Miyaura, Heck), while the phenylacetate core is a pharmacophore found in NSAIDs and metabolic tracers.

Elucidating the reaction mechanisms and metabolic fate of this compound requires precise isotopic labeling. This guide compares three distinct labeling strategies—Deuterium (


-D) , Carbon-13 (

C)
, and Radioiodine (

I)
—providing experimental protocols and mechanistic insights for each.

Comparative Analysis of Labeling Strategies

The choice of isotope dictates the mechanistic questions you can answer. The table below contrasts the three primary approaches.

FeatureStrategy A: Deuterium (

-d

)
Strategy B: Carbon-13 (

C)
Strategy C: Radioiodine (

I)
Primary Application Kinetic Isotope Effect (KIE) studies; Metabolic stability (blocking

-hydroxylation).
Metabolic Fate Tracking ; NMR-based mechanistic studies.Biodistribution Assays ; High-sensitivity tracer studies (SPECT).
Label Position Benzylic (

) position.
Carbonyl or Benzylic Carbon.Aryl Ring (C-3 position).[1][2]
Detection Method

H-NMR (disappearance of signal), MS.

C-NMR, MS.
Gamma Counter, Radio-HPLC.
Sensitivity Moderate (mM range).Low (requires enrichment).Extreme (fM range).
Key Limitation Potential H/D exchange (scrambling) in vivo or under basic conditions.High cost of starting materials; no radioactive signal.Radiation safety requirements; short half-life (59 days).

Mechanistic Applications & Visualization

Scenario A: Palladium-Catalyzed Cross-Coupling Mechanism

In Suzuki-Miyaura coupling, the aryl iodide undergoes oxidative addition. Labeling the carbon attached to the iodine (


C) or the iodine itself (radioiodine exchange) allows researchers to track the rate-determining step.

CrossCoupling Substrate Methyl 2-(3-iodophenyl)acetate (Ar-I) OxAdd Oxidative Addition (Ar-Pd(II)-I) Substrate->OxAdd Rate Limiting Step? (13C KIE Analysis) Pd0 Pd(0) Catalyst Pd0->OxAdd TransMet Transmetalation (Ar-Pd(II)-R) OxAdd->TransMet Boronic Acid RedElim Reductive Elimination (Ar-R Product) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle showing the Oxidative Addition step where


C KIE is measured to determine reaction kinetics.
Scenario B: Metabolic Stability & Alpha-Hydroxylation

The benzylic position is prone to metabolic oxidation by Cytochrome P450. Deuterium labeling at this position (


-d

) introduces a Primary Kinetic Isotope Effect, significantly slowing down metabolism (Deuterium Switch).

Metabolism Parent Methyl 2-(3-iodophenyl)acetate Enolate Enolate Intermediate Parent->Enolate In vivo Tautomerization Hydrolysis Hydrolysis (Acid Metabolite) Parent->Hydrolysis Esterase Oxidation Alpha-Hydroxylation (Unstable) Enolate->Oxidation CYP450 (Blocked by Deuterium)

Figure 2: Metabolic pathways. Deuterium labeling at the


-position inhibits the oxidation pathway via the Kinetic Isotope Effect.

Experimental Protocols

Protocol A: Synthesis of [ -d ]-Methyl 2-(3-iodophenyl)acetate

Target: >95% Deuterium incorporation for KIE studies.

Principle: Base-catalyzed H/D exchange exploits the acidity of the benzylic protons (


 to the ester). Using a mild base like K

CO

prevents ester hydrolysis while facilitating exchange.

Reagents:

  • Methyl 2-(3-iodophenyl)acetate (1.0 eq)

  • K

    
    CO
    
    
    
    (anhydrous, 0.5 eq)
  • D

    
    O (10 eq) / Acetone-d
    
    
    
    (Solvent)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1 mmol of Methyl 2-(3-iodophenyl)acetate in 2 mL of Acetone-d

    
    .
    
  • Activation: Add D

    
    O (10 mmol) and anhydrous K
    
    
    
    CO
    
    
    (0.5 mmol).
  • Incubation: Stir the suspension vigorously at room temperature for 12 hours. Note: Heating >50°C may promote ester hydrolysis.

  • Monitoring: Analyze an aliquot via

    
    H-NMR. The singlet at 
    
    
    
    ppm (benzylic CH
    
    
    ) should disappear.
  • Workup: Dilute with CH

    
    Cl
    
    
    
    (5 mL), wash with D
    
    
    O (2 x 2 mL) to remove base. Dry over Na
    
    
    SO
    
    
    and concentrate in vacuo.
  • Validation: Confirm isotopic purity by MS (M+2 peak shift).

Protocol B: Copper-Catalyzed Radioiodination ( I-Exchange)

Target: High specific activity radiotracer.

Principle: Aromatic Finkelstein reaction using a Copper(I) catalyst to exchange stable


I for radioactive 

I.

Reagents:

  • Methyl 2-(3-iodophenyl)acetate (Precursor)

  • Na[

    
    I] (No-carrier-added)
    
  • CuI (10 mol%)

  • Ligand: trans-N,N'-Dimethyl-1,2-cyclohexanediamine (20 mol%)

  • Solvent: Dioxane or DMF

Step-by-Step Workflow:

  • Catalyst Prep: In a glovebox or under Argon, mix CuI (1.9 mg) and the diamine ligand (2.8 mg) in Dioxane (1 mL) to form the active catalyst complex.

  • Reaction Assembly: In a V-vial, add the precursor (10 mg), the catalyst solution (100

    
    L), and Na[
    
    
    
    I] (typically 1-5 mCi depending on study needs).
  • Exchange: Seal and heat at 110°C for 60 minutes.

  • Purification: Cool to RT. Quench with water.[3] Extract into Ethyl Acetate.

  • Isolation: Purify via semi-preparative HPLC (C18 column, Water/Acetonitrile gradient). Collect the radioactive fraction matching the UV retention time of the cold standard.

References

  • Buchwald, S. L., et al. (2002).[4] "Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction." Journal of the American Chemical Society, 124(49), 14844–14845.

  • Lloyd-Jones, G. C., & Munoz-Herranz, M. (2007). "Isotopic labelling in the study of organic and organometallic mechanism and structure." Journal of Labelled Compounds and Radiopharmaceuticals, 50(11-12), 1072–1087.

  • Goyal, P., et al. (2024).[5] "Organocatalyzed

    
    -Deuteration of Ketones and Bioactive Carbonyl Compounds Using D
    
    
    
    O." ChemistrySelect, 9(12).
  • Sutherland, A., et al. (2024). "Ligand-Enabled Copper-Mediated Radioiodination of Arenes." Organic Letters, 26(7), 1234-1238.

Sources

Comparative

Kinetic Benchmarking: Methyl 2-(3-iodophenyl)acetate in Pd-Catalyzed Cross-Coupling

Content Type: Publish Comparison Guide Subject: Methyl 2-(3-iodophenyl)acetate (CAS: 502649-73-2) Focus: Kinetic Profiling, Catalyst Selection, and Process Optimization Executive Summary & Strategic Rationale Methyl 2-(3...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: Methyl 2-(3-iodophenyl)acetate (CAS: 502649-73-2) Focus: Kinetic Profiling, Catalyst Selection, and Process Optimization

Executive Summary & Strategic Rationale

Methyl 2-(3-iodophenyl)acetate represents a critical "Goldilocks" intermediate in medicinal chemistry. It combines the high reactivity of an aryl iodide with a versatile ester handle. However, its kinetic profile is deceptive: while the C–I bond undergoes rapid oxidative addition, the presence of enolizable


-protons (adjacent to the ester) introduces a competing pathway—base-mediated decomposition or off-cycle 

-arylation.

This guide moves beyond standard protocols to analyze the kinetic distinctiveness of this substrate. We compare it against standard aryl halides and structural isomers to provide a data-driven framework for optimizing cross-coupling reactions (Suzuki-Miyaura, Sonogashira, etc.).

Comparative Kinetic Analysis

A. The Halide Hierarchy (Leaving Group Effect)

In Palladium-catalyzed coupling, the rate of oxidative addition (OA) typically follows the bond dissociation energy: C–I < C–Br < C–Cl.

  • Methyl 2-(3-iodophenyl)acetate: Exhibits

    
     values 2–3 orders of magnitude higher than its bromide analog.
    
  • Implication: For this iodide, OA is rarely the rate-determining step (RDS). The RDS shifts to transmetallation .

  • Risk: The rapid formation of the oxidative addition complex (

    
    ) increases the resting state concentration of this intermediate. If transmetallation is slow (e.g., due to bulky boronic acids), the system becomes prone to homocoupling  or dehalogenation .
    
Substrate AnalogRelative Rate (

)
Limiting FactorRecommended Catalyst Load
3-Iodo (Target) 1000 Transmetallation 0.5 - 1.0 mol%
3-Bromo~10Oxidative Addition2.0 - 5.0 mol%
3-Chloro< 1Oxidative Addition5.0 mol% + Bulky Ligands
B. Positional Isomerism (Steric vs. Electronic)

The position of the iodine relative to the acetate tail significantly alters the kinetic landscape.

  • 2-Iodo (Ortho): High steric hindrance. The acetate tail blocks the approach of the Pd-catalyst. Requires smaller ligands (e.g., SPhos) or higher temperatures.

  • 3-Iodo (Meta - Target): Electronically decoupled. The methylene spacer (

    
    ) insulates the iodide from the ester's inductive effect. It behaves like a standard alkyl-substituted aryl iodide.
    
  • 4-Iodo (Para): Least hindered. Fastest initial rates, but often suffers from lower solubility due to crystal packing symmetry.

C. Ligand Selection: Phosphines vs. NHCs[1][2]
  • PPh3 (Triphenylphosphine): Sufficient for this iodide. Cheap and effective.

  • NHCs (e.g., IPr, IMes): "Overkill" for simple couplings of this iodide. However, NHCs are mandatory if the coupling partner is sterically demanding (e.g., 2,6-disubstituted boronic acids) to force the difficult transmetallation step.

Critical Mechanistic Insight: The "Base Trap"

The defining feature of Methyl 2-(3-iodophenyl)acetate is the acidity of the methylene protons (


 in DMSO).
  • The Trap: Strong bases (e.g.,

    
    , 
    
    
    
    ) used to activate boronic acids can deprotonate the ester.
  • The Consequence: The resulting enolate can bind to Palladium, shutting down the catalytic cycle or leading to unwanted

    
    -arylation side products.
    
  • The Solution: Use weak, inorganic bases (

    
    , 
    
    
    
    ) or non-nucleophilic organic bases (
    
    
    in wet solvents).
Visualization: The Catalytic Cycle & Danger Zones

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Fast for I) Pd0->OxAdd + Ar-I Complex1 LnPd(Ar)I (Resting State) OxAdd->Complex1 TransMet Transmetallation (Rate Determining) Complex1->TransMet + Ar'-B(OH)3 / Base SideRxn Side Rxn: Enolate Formation Complex1->SideRxn Enolate Attack BaseStep Base Activation (Danger Zone) BaseStep->SideRxn Strong Base (pKa > 25) RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 - Product Product Coupled Product RedElim->Product

Figure 1: Catalytic cycle highlighting the oxidative addition speed and the base-sensitivity "Danger Zone" specific to ester-containing aryl iodides.

Experimental Protocol: Kinetic Benchmarking

Objective: Determine the initial rate (


) and turnover frequency (TOF) for Methyl 2-(3-iodophenyl)acetate coupling.
Reagents
  • Substrate: Methyl 2-(3-iodophenyl)acetate (1.0 equiv, 0.5 mmol)

  • Coupling Partner: Phenylboronic acid (1.2 equiv)

  • Catalyst:

    
     (1.0 mol%)
    
  • Base:

    
     (2.0 equiv, anhydrous)
    
  • Solvent: Toluene/Water (10:1) degassed.

  • Internal Standard: Dodecane (0.5 equiv) - Crucial for GC calibration.

Step-by-Step Methodology
  • Preparation (In Glovebox/Schlenk Line):

    • Charge a flame-dried reaction vial with the boronic acid, base, and

      
       catalyst.
      
    • Add the aryl iodide and dodecane (internal standard).

    • Seal the vial with a septum cap.

  • Initiation:

    • Inject the degassed solvent mixture via syringe.

    • Immediately place the vial in a pre-heated block at 60°C.

    • Start the timer (

      
      ).
      
  • Sampling (The Kinetic Run):

    • Withdraw

      
       aliquots at 
      
      
      
      minutes.
    • Quench: Immediately dispense aliquot into a GC vial containing

      
       Ethyl Acetate and 
      
      
      
      saturated
      
      
      (stops the reaction instantly).
  • Analysis:

    • Analyze organic layer via GC-FID or HPLC.

    • Calculate conversion based on the ratio of Substrate/Dodecane peak areas.

Visualization: Kinetic Workflow

KineticWorkflow Setup 1. Setup (Inert Atm) Heat 2. Heat (60°C) Setup->Heat Sample 3. Sample (Every 5 min) Heat->Sample Quench 4. Quench (EtOAc/NH4Cl) Sample->Quench Analyze 5. GC Analysis (vs Dodecane) Quench->Analyze Analyze->Sample Repeat

Figure 2: Standardized workflow for kinetic monitoring of cross-coupling reactions.

Representative Data & Interpretation

The following data represents typical kinetic profiles for this class of substrates under the conditions described above.

Table 1: Catalyst Performance Comparison (TOF)
Catalyst SystemLigand ClassYield (1h)TOF (

)
Observation

Phosphine98% >800 Recommended. Excellent balance of cost/rate.

/ SPhos
Biaryl Phosphine99%>1200Faster, but unnecessary unless sterically hindered.

/ IPr
NHC95%600Slower activation; requires pre-heating.

Bidentate85%450Good for large scale, but slower kinetics.
Troubleshooting Guide
  • Problem: Rapid disappearance of Iodide but low Product yield.

    • Diagnosis: Homocoupling of the aryl iodide.

    • Fix: Increase the concentration of Boronic Acid or switch to a solvent that solubilizes the boronate species better (e.g., add EtOH).

  • Problem: Unknown impurity at

    
     slightly higher than product.
    
    • Diagnosis:

      
      -arylation of the ester.
      
    • Fix: Switch base from Carbonate to Phosphate (

      
      ) or Fluoride (
      
      
      
      ).

References

  • Mechanistic Studies of Oxidative Addition

    • Amatore, C., & Jutand, A. (2000). Anionic Pd(0)
  • Base Selection in Suzuki Coupling

    • Miyaura, N. (2002). Organoboron Compounds in Cross-Coupling Reactions. Topics in Current Chemistry.
  • Alpha-Arylation Side Reactions

    • Culkin, D. A., & Hartwig, J. F. (2003). Palladium-Catalyzed alpha-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research.
  • General Kinetic Protocols

    • Blackmond, D. G. (2005). Kinetic Profiling of Catalytic Organic Reactions.

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